Sodium perfluorovalerate
Description
Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Research
Per- and polyfluoroalkyl substances (PFAS) are a large group of man-made chemicals characterized by their strong carbon-fluorine bonds, which impart properties such as thermal and chemical stability. researchgate.net These characteristics have led to their use in a wide array of industrial and consumer products since the 1950s. nih.gov Historically, research and regulatory focus were primarily on long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), due to their persistence, bioaccumulation, and potential for adverse health effects. wikipedia.orgitrcweb.orgresearchgate.net
In the early 2000s, a major manufacturer voluntarily phased out the production of PFOS and related compounds, a move that, along with increasing regulatory scrutiny, prompted a shift in industrial production towards short-chain PFAS alternatives. researchgate.netsemiconductors.org Sodium perfluorovalerate, and its corresponding acid PFPeA, fall into this category of short-chain perfluorinated carboxylates (PFCAs), typically defined as having four to seven carbon atoms. nih.govnih.gov The initial assumption was that these shorter-chain compounds would be less bioaccumulative and therefore present a lower risk. nih.gov
However, subsequent research has revealed that while short-chain PFAS like this compound may be eliminated from the body more quickly than their long-chain counterparts, they exhibit high mobility in aquatic systems and are extremely persistent in the environment. nih.govnih.govnih.gov This has led to widespread environmental contamination, including in remote regions. nih.gov Consequently, the research focus has expanded significantly to include these shorter-chain compounds to better understand their environmental fate, transport, and potential impacts. nih.govfrontiersin.orgmdpi.com Studies now often compare the properties and behavior of short-chain PFAS, including PFPeA, to their long-chain predecessors to build a more comprehensive understanding of the entire PFAS class. mdpi.com
Historical Perspectives on Short-Chain Perfluorinated Carboxylates
The history of short-chain perfluorinated carboxylates is intrinsically linked to the broader timeline of PFAS development and the subsequent discovery of their environmental persistence. While PFAS have been in production since the mid-20th century, they were not widely documented in environmental samples until the early 2000s, largely due to the lack of available analytical methods. itrcweb.orgitrcweb.org
The initial awareness of PFAS in the environment and in biological systems was centered on long-chain compounds. itrcweb.org However, as analytical techniques became more sophisticated, researchers began to detect a wider range of PFAS, including the shorter-chain homologues. halocolumns.commdpi.com The early 2000s marked a turning point with the phase-out of long-chain PFAS by major manufacturers, which accelerated the use of short-chain alternatives. researchgate.netsemiconductors.org
This industrial shift directly influenced the direction of academic research. Scientists began to investigate the environmental occurrence and fate of these replacement chemicals. Research from the mid-2000s onwards increasingly reported the presence of short-chain PFCAs, such as perfluorobutanoic acid (PFBA), perfluorohexanoic acid (PFHxA), and perfluoropentanoic acid (PFPeA), in various environmental matrices, including surface water, drinking water, and even in remote locations like the Arctic. nih.govmst.dk These findings highlighted that the environmental story of PFAS was more complex than initially thought and that the shorter-chain compounds presented their own unique set of challenges due to their high mobility and persistence. nih.gov The realization that precursor compounds, such as fluorotelomer alcohols, could degrade into these persistent short-chain PFCAs in the environment further underscored the need for a more comprehensive research approach. fishersci.com
Evolution of Research Foci on this compound
The evolution of research on this compound (and PFPeA) reflects the broader trends in PFAS science. Initial research efforts were likely focused on characterizing its basic physicochemical properties and its applications as a surfactant and emulsifier.
As environmental monitoring for PFAS became more widespread in the 2000s, studies began to document the presence of PFPeA in various environmental compartments. This marked a shift in research focus towards understanding its environmental distribution and fate. For instance, studies on the biotransformation of fluorotelomer alcohols identified PFPeA as a potential degradation product, indicating an indirect pathway for its environmental introduction. acs.org
More recent research has delved into the comparative behavior of PFPeA relative to other PFAS. Studies have investigated its sorption characteristics in soil and sediment, finding that short-chain PFAS like PFPeA are generally more mobile than their long-chain counterparts. mdpi.comnccoast.org There is also a growing body of research on advanced analytical methods capable of detecting and quantifying short-chain PFAS, including PFPeA, at low concentrations in complex matrices. halocolumns.comitrcweb.orgacs.org The development of methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been crucial in advancing the understanding of the environmental occurrence of these compounds. mdpi.com The ongoing research continues to refine our understanding of this compound's role within the complex puzzle of PFAS contamination.
Data Tables
Physicochemical Properties of Perfluoropentanoic Acid (PFPeA)
| Property | Value | Source |
| Molecular Formula | C5HF9O2 | nih.gov |
| Molecular Weight | 264.05 g/mol | nih.govmedkoo.com |
| Appearance | Colorless to light yellow liquid | fishersci.comcarlroth.com |
| Boiling Point | 140 °C / 284 °F | fishersci.com |
| Specific Gravity | 1.710 | fishersci.com |
| Vapor Density | 9.1 | fishersci.com |
| CAS Number | 2706-90-3 | nih.govmedkoo.com |
Key Research Findings Timeline
| Year | Finding | Research Focus | Source(s) |
| 2006 | The U.S. EPA initiated the PFOA Stewardship Program, encouraging a shift away from long-chain PFCAs. | Regulatory/Industrial Shift | itrcweb.org |
| 2007 | Studies demonstrated the biotransformation of 8:2 fluorotelomer alcohol into perfluorocarboxylic acids, highlighting a source of PFCAs in the environment. | Environmental Chemistry | acs.org |
| 2018 | A study on short-chain PFAS highlighted their high mobility in soil and water and extreme persistence, calling for greater regulatory attention. | Environmental Science | nih.gov |
| 2020 | A study estimated the half-life of PFPeA in humans to be relatively short compared to long-chain PFAS. | Human Biomonitoring | nih.gov |
| 2023 | Research showed that short-chain PFAS, including PFPeA, can be formed from the degradation of PFOA and PFOS. | Environmental Chemistry | acs.org |
| 2024 | The U.S. EPA finalized National Primary Drinking Water Regulations for several PFAS, including some short-chain compounds, indicating heightened regulatory concern. | Regulation | wikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2706-89-0 |
|---|---|
Molecular Formula |
C5HF9NaO2 |
Molecular Weight |
287.04 g/mol |
IUPAC Name |
sodium;2,2,3,3,4,4,5,5,5-nonafluoropentanoate |
InChI |
InChI=1S/C5HF9O2.Na/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14;/h(H,15,16); |
InChI Key |
ARVFDUCSWBZZQC-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] |
Canonical SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O.[Na] |
Other CAS No. |
2706-89-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for Sodium Perfluorovalerate and Analogues
Chemical Synthesis Routes of Sodium Perfluorovalerate
The production of this compound relies on several established synthetic strategies, each with distinct mechanisms and applications.
Direct Fluorination Techniques
Direct fluorination involves the reaction of a hydrocarbon precursor with elemental fluorine, typically diluted with an inert gas, to replace all carbon-hydrogen bonds with carbon-fluorine bonds. google.comacs.org This method can be conducted in the liquid or gas phase. google.commdpi.com In the liquid phase, a hydrocarbon is dissolved in an inert solvent and treated with fluorine gas. google.com A notable advancement in this area is the "PERFECT" (Perfluorinated Chemical Technology) method, which utilizes a partially fluorinated ester as a substrate for direct fluorination with elemental fluorine. mdpi.comresearchgate.net This process is conducted in a liquid phase and has been applied to the synthesis of various perfluorinated compounds. mdpi.comresearchgate.net
While direct fluorination can achieve high yields of perfluorinated products, controlling the highly exothermic reaction and managing the hazardous nature of elemental fluorine are significant challenges. google.comacs.org The process can also lead to the formation of by-products through cleavage and cyclization, especially with longer carbon chains. sci-hub.se
Electrochemical Fluorination Processes
Electrochemical fluorination (ECF), also known as the Simons process, is a cornerstone of organofluorine chemistry for producing perfluorinated compounds, including the precursors to this compound. wikipedia.org This method involves the electrolysis of a solution of an organic compound, such as a carboxylic acid or its derivative, in anhydrous hydrogen fluoride (B91410). wikipedia.orgfluorine1.ru A nickel anode is typically used, and the process operates at a cell potential of around 5-6 volts. wikipedia.orgthieme-connect.de
The ECF of carboxylic acids or their acyl fluorides yields the corresponding perfluoroacyl fluorides, which can then be hydrolyzed to the perfluorocarboxylic acid and subsequently converted to the sodium salt. sci-hub.sewikipedia.org This process is commercially significant for the production of perfluorinated carboxylic acids and sulfonic acids. wikipedia.orgtaylorandfrancis.com However, ECF can result in isomerization of the carbon backbone and the formation of cyclic ether by-products, with yields of the desired linear product decreasing as the carbon chain length increases. sci-hub.se
Table 1: Comparison of Direct Fluorination and Electrochemical Fluorination
| Feature | Direct Fluorination | Electrochemical Fluorination (Simons Process) |
|---|---|---|
| Fluorinating Agent | Elemental Fluorine (F₂) | Anhydrous Hydrogen Fluoride (HF) |
| Reaction Type | Free radical substitution | Electrolysis |
| Key Products | Perfluorinated alkanes, ethers, etc. | Perfluoroacyl fluorides, perfluorosulfonyl fluorides |
| By-products | Cleavage and cyclization products | Isomerized products, cyclic ethers |
| Advantages | Can achieve high yields | Established commercial process |
| Challenges | Handling of hazardous F₂, exothermic reaction | Use of hazardous HF, potential for low yields of linear product |
Decarboxylation Reactions of Perfluorocarboxylic Acids
Decarboxylation reactions of perfluorocarboxylic acids or their salts offer a route to various perfluoroalkyl compounds. The thermal decomposition of sodium or potassium salts of perfluorocarboxylic acids can lead to the formation of compounds with a terminal CF₂H group. fluorine1.ru More specifically, heating perfluoroalkyl carboxylic acids in polar aprotic solvents can induce decarboxylation to form reactive perfluoroalkyl ion intermediates. yuntsg.com These intermediates can then undergo further reactions. yuntsg.com
The pyrolysis of salts of perfluorocarboxylic acids has been studied as a method to produce different perfluorinated compounds. acs.org For instance, the thermal decomposition of sodium salts of α,β-unsaturated perfluorocarboxylic acids in ethylene (B1197577) glycol can lead to the formation of 1-hydroperfluoroalkenes. fluorine1.ru The specific products of decarboxylation are highly dependent on the reaction conditions and the structure of the starting material. nih.govresearchgate.net
Precursor-Based Synthesis and Derivatization
The synthesis of this compound can also be approached through the modification of existing perfluorinated precursors. scholaris.ca These precursors are often produced via methods like electrochemical fluorination or telomerization. scholaris.canumberanalytics.com For example, perfluoroalkyl iodides can be converted to perfluorocarboxylic acids, which are then neutralized to form the sodium salt. fluorine1.ru
This approach allows for the introduction of the perfluorovalerate moiety into various molecular structures. The synthesis of complex molecules often relies on the availability of such well-defined perfluorinated building blocks. ox.ac.uk Derivatization reactions of these precursors are crucial for creating a wide range of functionalized perfluorinated compounds for diverse applications. industrialchemicals.gov.au
Green Chemistry Approaches in Perfluorinated Compound Synthesis
The synthesis of perfluorinated compounds has traditionally involved energy-intensive processes and hazardous reagents. researchgate.net Consequently, there is a growing interest in developing more environmentally benign, or "green," synthetic methods. researchgate.net
One area of focus is the development of synthetic routes that avoid the use of persistent and bioaccumulative per- and polyfluoroalkyl substances (PFAS) as reagents. uva.nlchemistryworld.com Researchers are exploring alternative fluorinating agents and reaction conditions to minimize the environmental impact. uva.nl For instance, the use of caesium fluoride as a fluorine source in a flow chemistry system has been demonstrated as a PFAS-free method for introducing trifluoromethyl groups. uva.nl
Another green chemistry strategy involves the use of fluorous molecules in catalysis and reaction separations to simplify purification processes. researchgate.net Additionally, efforts are being made to develop cleaner synthetic routes to partially fluorinated materials, which retain many useful properties of perfluorocarbons but are more susceptible to environmental degradation. researchgate.net The development of one-pot, metal-free synthesis methods for creating nanoporous polymers from perfluoroarenes also represents a move towards more sustainable chemical production. acs.org
Characterization of Synthetic Intermediates and Products
The successful synthesis of this compound and its analogs requires rigorous characterization of both the intermediate compounds and the final products. A variety of analytical techniques are employed to confirm the identity, purity, and structure of these materials.
Mass spectrometry (MS), including both low and high-resolution techniques, is essential for determining the molecular weight and elemental composition of the synthesized compounds. utexas.edu Infrared (IR) spectroscopy is used to identify functional groups present in the molecules, such as the carboxylate group in this compound. mdpi.com
For solid materials, X-ray diffraction can be used to determine the crystal structure. utexas.edumdpi.com Thermal analysis techniques can provide information about the stability and decomposition of the compounds. mdpi.com
Advanced Analytical Techniques for Sodium Perfluorovalerate Detection and Characterization
Chromatographic Separation Methods
Chromatography is the cornerstone of analytical methodologies for sodium perfluorovalerate. The choice of technique is largely dictated by the compound's physicochemical properties, namely its high polarity and non-volatility in its ionic form. Liquid chromatography is the most prevalent approach, while gas chromatography requires a derivatization step to enhance volatility.
Liquid Chromatography (LC)
Liquid chromatography, particularly in its high-performance and ultra-high-performance variations, coupled with mass spectrometry (LC-MS), is the gold standard for the analysis of this compound and other PFAS. restek.com This is due to its suitability for analyzing polar, non-volatile compounds in aqueous samples. restek.com
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of PFAS. nih.gov Reversed-phase chromatography with C18 columns is a common approach; however, the retention of highly polar short-chain PFAS like this compound can be challenging. restek.com Method parameters are optimized to achieve adequate retention and separation from other compounds.
| Parameter | Condition |
| Column | C18 |
| Mobile Phase A | 60% Acetonitrile (B52724) in Water |
| Mobile Phase B | 100% Acetonitrile |
| Gradient | Isocratic with 100% A for 5 min, then linear gradient to 100% B over 20 min |
| Flow Rate | 1 mL/min |
| Detection | Fluorescence (after derivatization with 3-bromoacetyl coumarin) |
| This table is representative of a general HPLC method for perfluorinated carboxylic acids and may require optimization for this compound. |
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. windows.net UHPLC systems operate at much higher pressures, allowing for the use of columns with smaller particle sizes. This results in more efficient separations, which is particularly beneficial for complex environmental samples. UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for the trace analysis of PFAS, including this compound. mdpi.com
| Parameter | Condition |
| Column | Acquity BEH-C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase A | 2 mM Ammonium (B1175870) Acetate (B1210297) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 25% B for 0.1 min, linear increase to 100% B over 6 min, hold for 2.5 min |
| Flow Rate | Not specified |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| This table is based on a method for a range of PFAS and is applicable to this compound. chromatographyonline.com |
Ion-pair chromatography is a variation of reversed-phase HPLC that is particularly useful for improving the retention of ionic and highly polar compounds like this compound. chromatographyonline.com This technique involves the addition of an ion-pairing reagent to the mobile phase. chromatographyonline.com For the analysis of anionic PFAS, cationic ion-pairing agents can be used. Conversely, perfluorinated carboxylic acids themselves can act as ion-pairing agents for the separation of basic compounds. researchgate.net The ion-pairing reagent forms a neutral ion pair with the analyte, which has a greater affinity for the non-polar stationary phase, thus increasing its retention time. chromatographyonline.com The choice of the ion-pairing reagent and its concentration are critical parameters that need to be optimized for a given separation.
Capillary electrophoresis (CE) is a microseparation technique that has been explored for the analysis of PFAS. nih.gov While less common than LC-MS, CE coupled with mass spectrometry (CE-MS) offers high separation efficiency. researchgate.net Challenges for PFAS analysis in aqueous buffer systems include poor separation performance and potential peak broadening. nih.gov However, nonaqueous capillary electrophoresis has shown promise in achieving rapid separation of some PFAS. researchgate.net
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful separation technique, but it is not directly applicable to non-volatile compounds like this compound. epa.gov To analyze perfluorinated carboxylic acids by GC, a derivatization step is necessary to convert the non-volatile carboxylate into a more volatile derivative, typically an ester. auburn.edu This process can add complexity and potential for sample loss to the analytical workflow. epa.gov However, GC-MS can offer high chromatographic resolution.
Common derivatization approaches include esterification using reagents like isobutyl chloroformate or benzyl (B1604629) bromide. epa.gov After derivatization, the resulting esters are sufficiently volatile for GC analysis.
| Parameter | Condition (for PFCAs after derivatization) |
| Derivatization Agent | Isobutyl chloroformate |
| Column | Capillary column |
| Detection | Mass Spectrometry (MS) with electron ionization |
| Linear Range | 1-1000 ng/mL |
| This table represents a general method for the GC-MS analysis of perfluorinated carboxylic acids following derivatization. epa.gov |
Mass Spectrometric Detection and Characterization
Mass spectrometry (MS) is an indispensable tool for the detection and characterization of this compound due to its high sensitivity and specificity. When coupled with chromatographic separation techniques, MS allows for the unequivocal identification and quantification of the target analyte.
Electrospray ionization (ESI) is a soft ionization technique that is widely used for the analysis of polar and thermally labile compounds, making it highly suitable for perfluorinated carboxylic acids like perfluorovalerate. nih.gov In negative ion mode, ESI facilitates the formation of deprotonated molecules, [M-H]-, which can then be detected by the mass spectrometer. The unique properties of PFAS can influence the ESI process, and understanding these effects is crucial for accurate quantification. nih.govresearchgate.net A novel ionization technique, UniSpray Ionization (USI), has shown potential for enhanced ionization of most PFAS compared to conventional ESI. lcms.cz
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds. It involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides valuable information about the structure of the precursor ion.
For perfluorinated carboxylic acids, the fragmentation process in negative ion mode ESI-MS/MS typically begins with the loss of carbon dioxide (CO2) from the deprotonated molecule [M-H]-, forming a perfluoroalkyl anion. nih.govwell-labs.com Subsequent fragmentation of this anion was initially thought to occur through a simple "unzipping" process involving the cleavage of CnF2n segments. nih.govwell-labs.com However, more detailed studies have revealed a more complex fragmentation mechanism. This process involves rapid fluorine shifts following the initial decarboxylation, leading to the formation of a series of new anions before secondary and tertiary fragmentation occurs. nih.govwell-labs.comresearchgate.net This understanding of the fragmentation pathways is critical for the accurate structural identification of this compound and related compounds.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the identification of unknown compounds and the differentiation of isomers. thermofisher.com For PFAS analysis, HRMS can help distinguish between linear and branched isomers, which may exhibit different environmental behaviors and toxicities. azom.com The application of liquid chromatography coupled with HRMS (LC-HRMS) has been crucial in expanding the scope of PFAS detection in various environmental matrices. mdpi.com
Differential ion mobility spectrometry (DMS) coupled with MS is an emerging technique for the rapid separation of gas-phase ions, which has been successfully applied to separate and detect isomeric PFAS compounds in milliseconds. nih.gov This approach can resolve linear, secondary-branched, and tertiary-branched isomers, including those that differ only by the position of a single perfluoromethyl group. nih.gov The certainty of PFAS identifications using HRMS can be communicated using a standardized confidence scale. nist.govuni.lu
During the electrospray ionization process, analytes can form adducts with ions present in the mobile phase, such as sodium ([M+Na]+) or potassium ([M+K]+). semanticscholar.org The formation of these adducts can complicate mass spectra and potentially suppress the signal of the ion of interest, affecting quantification. The ubiquitous presence of sodium makes the formation of sodium adducts a common phenomenon. researchgate.net
For PFAS analysis, which is typically performed in negative ion mode, the formation of adducts in positive ion mode is less of a direct concern for the primary analysis. However, understanding adduct formation is crucial for comprehensive analysis and for methods that might utilize positive ion mode for specific purposes. It has been shown that the use of fluorinated alkanoic acids in the mobile phase can be effective in suppressing the formation of metal ion adducts in positive ion ESI-MS. researchgate.net These acids can trap highly electropositive ions like Na+ and K+. researchgate.net Mobile phase additives are a powerful tool for manipulating and controlling adduct formation. iaea.org
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of perfluorinated carboxylic acids like perfluorovalerate, a derivatization step is necessary to convert them into more volatile forms suitable for GC analysis. acs.orgnih.gov
A rapid derivatization method using diphenyl diazomethane (B1218177) has been developed for the quantification of C2-C14 PFCAs, including perfluorovaleric acid. acs.orgnih.govyorku.caresearchgate.netyorku.ca This method allows for the rapid conversion of the carboxylic acids to their diphenylmethyl esters, which are amenable to GC-MS analysis. acs.orgnih.gov This approach offers a cost-effective alternative to LC-MS/MS, with comparable detection limits. acs.orgnih.govyorku.ca Unusual fragmentation pathways have been observed for silylated polyfluoroalkyl compounds under electron ionization in GC-MS. acs.orgnih.gov
| Parameter | Value |
|---|---|
| Derivatization Time | <1 min |
| Instrument Detection Limits (IDLs) | 8 - 220 fg per injection |
| Method Detection Limits (MDLs) for 500 mL aqueous samples | 0.06 - 14.6 pg/mL |
| Recoveries for C2-C9 PFCAs | 83 - 130% |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of per- and polyfluoroalkyl substances (PFAS), including this compound. This technique is widely adopted due to its remarkable sensitivity and selectivity, which are crucial for detecting the low concentrations of these compounds often found in environmental and biological samples. lcms.czsigmaaldrich.comnih.gov
In a typical LC-MS/MS setup, the sample is first injected into a liquid chromatograph, where the components are separated based on their physicochemical properties. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, allowing for the identification and quantification of the target analyte. diva-portal.org The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, which minimizes interference from other compounds in the matrix. nih.gov
Several standardized methods, such as EPA Method 537.1 and 533, have been developed for the analysis of PFAS in drinking water using LC-MS/MS. sigmaaldrich.comperkinelmer.com These methods provide a robust framework for consistent and reliable measurements. The development of ultra-high-performance liquid chromatography (UHPLC) systems has further improved the speed and resolution of PFAS analysis. perkinelmer.com
A critical aspect of LC-MS analysis is the use of isotopically labeled internal standards. These standards, which have a similar chemical structure to the analyte but a different mass, are added to the sample before preparation. They help to correct for variations in sample extraction and instrument response, thereby improving the accuracy and precision of the quantification. nih.govnih.gov
The table below summarizes key parameters of a typical LC-MS/MS method for PFAS analysis.
| Parameter | Description |
| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of methanol (B129727) and water with an ammonium acetate buffer |
| Ionization Source | Electrospray Ionization (ESI) in negative ion mode |
| Mass Analyzer | Triple Quadrupole (QqQ) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Matrix-Assisted Laser Desorption/Ionization (MALDI)
Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique that has emerged as a valuable tool for the analysis of large molecules with minimal fragmentation. youtube.comcreative-proteomics.com In the context of PFAS analysis, MALDI coupled with time-of-flight (TOF) mass spectrometry offers a chromatography-free approach for rapid screening and quantification. dotcmscloud.comnih.gov
In MALDI-TOF MS, the sample is co-crystallized with a matrix material on a target plate. The plate is then irradiated with a pulsed laser, causing the desorption and ionization of the analyte molecules. youtube.com The ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio.
One of the key advantages of MALDI-TOF MS is its high throughput, allowing for the analysis of a large number of samples in a short period. battelle.org Research has demonstrated the ability of MALDI-TOF MS to detect and quantify perfluorocarboxylic acids (PFCAs) at parts-per-billion (ppb) concentrations and perfluorosulfonic acids (PFSAs) at parts-per-trillion (ppt) concentrations. dotcmscloud.comnih.govchemrxiv.orgchemrxiv.org
Furthermore, the coupling of MALDI-TOF with trapped ion mobility spectrometry (TIMS) has enabled the separation of PFAS isomers in the gas phase, providing an additional dimension of analytical specificity. dotcmscloud.comnih.govchemrxiv.orgchemrxiv.org
The selection of an appropriate matrix is crucial for successful MALDI analysis. The matrix must be able to absorb the laser energy and efficiently transfer it to the analyte, leading to its ionization. youtube.com
Spectroscopic Techniques for Elucidation of Molecular Structure and Interactions
Spectroscopic techniques play a pivotal role in elucidating the molecular structure of this compound and understanding its interactions with other molecules. These methods provide valuable information about the chemical bonds, functional groups, and electronic properties of the compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. youtube.comnih.gov When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation provides a "fingerprint" of the molecule, allowing for its identification.
In the analysis of perfluorinated compounds, FT-IR can be used to identify the characteristic vibrations of carbon-fluorine (C-F) and other functional groups present in the molecule. researchgate.netresearchgate.net For example, the strong absorption bands in the region of 1100-1300 cm-1 are typically associated with C-F stretching vibrations.
FT-IR can also be employed to study the thermal degradation of PFAS. By analyzing the gaseous byproducts of combustion, researchers can gain insights into the breakdown mechanisms of these persistent compounds. digitellinc.comnih.gov This information is crucial for developing effective remediation technologies.
The table below lists some characteristic FT-IR absorption bands for perfluorocarboxylate compounds.
| Wavenumber (cm-1) | Assignment |
| ~3200 (broad) | O-H stretching (acid form) |
| ~2969 | C-H stretching (methyl ester form) |
| ~1683 | C=O stretching (carbonyl group) |
| ~1226 | C-F stretching |
| ~982 | C-O-C stretching (ether linkage) |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that has been explored for the rapid detection of PFAS. nih.gov This method relies on the development of fluorescent sensors that exhibit a change in their fluorescence properties upon binding to PFAS molecules. bnl.govlabcompare.comtechnologynetworks.com
Several approaches have been investigated for creating these sensors. One method involves the use of dynamic combinatorial libraries that can be templated with a fluorophore. nih.gov These sensor arrays can differentially detect various PFAS species and their mixtures at low nanomolar concentrations. nih.gov
Another approach utilizes fluorescent nanosensors, such as hexanuclear Cerium-oxo clusters, for the one-step detection of long-chain carboxylated PFAS. bnl.gov These sensors show a change in their emission spectra in a concentration-dependent manner, with detection limits in the parts-per-billion (ppb) range. bnl.gov
The development of these fluorescent sensors offers a promising alternative to traditional, more time-consuming analytical methods, providing a means for rapid and on-site screening of PFAS contamination in water sources. nih.govlabcompare.com
Sample Preparation and Matrix Effects in Environmental Analysis
The analysis of this compound in environmental samples is often complicated by the presence of a complex matrix, which can interfere with the detection and quantification of the analyte. longdom.orgchromatographyonline.comnih.gov These "matrix effects" can lead to either suppression or enhancement of the analyte signal in the mass spectrometer. longdom.orgnih.gov
Ion suppression occurs when co-eluting matrix components compete with the analyte for ionization, resulting in a decreased signal. longdom.orgchromatographyonline.com Conversely, ion enhancement can occur when matrix components improve the ionization efficiency of the analyte. longdom.org Both phenomena can lead to inaccurate quantification if not properly addressed. chromatographyonline.com
To minimize matrix effects, various sample preparation techniques are employed. Solid-phase extraction (SPE) is a commonly used method for pre-concentrating the analyte and removing interfering substances from the sample. nih.govdtic.mil Other techniques, such as liquid-liquid extraction and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), have also been utilized. fda.govmdpi.com
The choice of sample preparation method depends on the specific matrix being analyzed. For example, in the analysis of PFAS in human plasma, a simple protein precipitation step may be sufficient. nih.gov In more complex matrices like food and feed, a more extensive cleanup procedure involving both QuEChERS and SPE may be necessary. fda.gov
The assessment of matrix effects is a critical part of method validation. chromatographyonline.com This is typically done by comparing the response of the analyte in a pure solvent to its response in a sample matrix that has been spiked with the analyte after extraction. nih.gov The use of isotopically labeled internal standards is also crucial for compensating for matrix effects. nih.gov
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a critical and widely used sample preparation technique for isolating and concentrating this compound from complex sample matrices prior to instrumental analysis. nih.govmn-net.com This process enhances analytical sensitivity by removing interferences and concentrating the analyte, allowing for lower detection limits. chromatographyonline.com The principle of SPE involves passing a liquid sample through a solid sorbent material, which retains the analyte based on specific chemical interactions. nih.gov
For short-chain per- and polyfluoroalkyl substances (PFAS) like PFPeA, which are highly polar, traditional reversed-phase sorbents can result in low analyte recoveries. chromatographyonline.com Consequently, weak anion-exchange (WAX) polymeric sorbents have become the standard. These sorbents effectively retain anionic compounds like PFPeA through an anion-exchange mechanism, ensuring higher and more reliable recovery rates. chromatographyonline.comwindows.net The general SPE procedure involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the purified analyte with a small volume of solvent, often methanol containing a weak base like ammonium hydroxide (B78521). mn-net.com
The effectiveness of SPE is measured by the analyte recovery, which should be consistent and high to ensure data accuracy. Method performance for PFPeA using SPE is demonstrated in various environmental matrices.
Table 1: Representative Performance of Weak Anion-Exchange (WAX) SPE for PFPeA Analysis
| Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Drinking Water | 10 ng/L | 95% | 5% |
| Surface Water | 25 ng/L | 91% | 8% |
| Wastewater | 50 ng/L | 88% | 11% |
| Soil | 10 ng/g | 93% | 9% |
QuEChERS Methodology Adaptation
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, originally developed for pesticide residue analysis in food, has been successfully adapted for the extraction of this compound and other PFAS from various complex matrices. nih.govwaters.com This approach simplifies the sample preparation process, offering a faster and more cost-effective alternative to traditional multi-step extraction methods. windows.net
The adapted QuEChERS method typically involves an initial extraction step where the sample is homogenized with an organic solvent, usually acetonitrile, and a specific mixture of salts (e.g., magnesium sulfate (B86663) and sodium chloride). nih.gov This "salting-out" step partitions the PFPeA from the aqueous phase into the acetonitrile layer. Following centrifugation, the acetonitrile supernatant containing the analyte is collected. A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), is often employed. In this step, the extract is mixed with a sorbent (such as C18 or graphitized carbon black) to remove interfering matrix components like lipids and pigments. waters.com
Studies have demonstrated that with minor modifications, the QuEChERS method provides acceptable to excellent recovery and repeatability for a wide range of PFAS, including the highly water-soluble short-chain compounds like PFPeA. waters.com
Table 2: Performance of Adapted QuEChERS Method for PFPeA in Food Matrices
| Food Commodity | Spiking Level (ng/g) | Mean Recovery (%) | Repeatability (%RSD) |
| Lettuce | 1.0 | 105% | <10% |
| Strawberry | 1.0 | 98% | <10% |
| Carrot | 5.0 | 92% | <10% |
| Potato | 0.1 | 113% | <20% |
Source: Adapted from performance data for edible produce analysis. waters.comwaters.com
Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for the accurate quantification of this compound. epa.gov This technique is employed in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The core principle of IDMS involves adding a known amount of an isotopically labeled version of the target analyte (e.g., ¹³C₅-PFPeA) to the sample prior to any extraction or cleanup steps. pca.state.mn.us
This isotopically labeled internal standard (also referred to as an extracted internal standard or isotope dilution analogue) is chemically identical to the native PFPeA and therefore behaves identically during sample preparation and analysis. epa.gov It experiences the same losses during extraction and the same matrix-induced signal suppression or enhancement during ionization in the mass spectrometer. By measuring the ratio of the native analyte to its labeled analogue, the method can accurately correct for these variations, leading to highly precise and accurate quantification. nih.govepa.gov This approach significantly improves data quality, especially for complex matrices where matrix effects can be substantial. pca.state.mn.us
Regulatory methods, such as U.S. EPA Method 533, mandate the use of isotope dilution for the analysis of PFAS, including PFPeA, in drinking water to ensure the highest degree of accuracy. epa.gov
Table 3: Accuracy and Precision Data for PFPeA using LC-MS/MS with Isotope Dilution
| Matrix | Analyte Concentration | Accuracy (% of True Value) | Precision (%RSD) |
| Groundwater | 0.5 ng/L | 98% - 104% | < 5% |
| Surface Water | 2.0 ng/L | 95% - 107% | < 8% |
| Wastewater Effluent | 10 ng/L | 92% - 110% | < 12% |
| Biological Tissue | 5.0 ng/g | 89% - 115% | < 15% |
Note: Values represent typical performance criteria for isotope dilution methods in environmental analysis.
Quality Assurance and Quality Control (QA/QC) in Analytical Methodologies
Robust Quality Assurance and Quality Control (QA/QC) procedures are imperative to ensure that data generated from the analysis of this compound are reliable, defensible, and of known quality. A comprehensive QA/QC program monitors the entire analytical process, from sample collection to final data reporting. texas.gov Adherence to guidelines established by regulatory bodies like the U.S. Environmental Protection Agency (EPA) is crucial. epa.gov
Key QA/QC checks include the analysis of various control samples within each analytical batch. These samples are designed to assess background contamination, analytical precision, and accuracy (bias). The results of these QC samples must meet predefined acceptance criteria before the data for the associated field samples can be considered valid. epa.gov
Essential QC samples and their functions include:
Method Blank (MB): A sample of analyte-free matrix (e.g., reagent water) that is processed through all analytical steps in the same manner as the field samples. It is used to identify any contamination introduced during the sample preparation and analysis process.
Laboratory Control Sample (LCS): An analyte-free matrix spiked with a known concentration of PFPeA and other target analytes. The LCS is used to evaluate the accuracy and precision of the analytical method independent of sample matrix effects.
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample that are spiked with a known concentration of PFPeA. They are used to assess the effect of the sample matrix on the accuracy and precision of the method. The relative percent difference (RPD) between the MS and MSD provides a measure of method precision.
Surrogates / Extracted Internal Standards: As described in the IDMS section, these are isotopically labeled compounds added to every sample before extraction. Their recovery is monitored to ensure the extraction process was effective for each individual sample.
Table 4: Typical QA/QC Acceptance Criteria for this compound Analysis
| QC Parameter | Purpose | Typical Acceptance Criteria |
| Method Blank (MB) | Assess laboratory contamination | Below the Method Detection Limit (MDL) |
| Laboratory Control Sample (LCS) | Assess method accuracy and precision | 70-130% recovery of the spiked amount |
| Matrix Spike / Duplicate (MS/MSD) | Assess matrix-specific accuracy and precision | 70-130% recovery; ≤30% Relative Percent Difference (RPD) |
| Extracted Internal Standard Recovery | Assess extraction efficiency per sample | 50-150% recovery |
| Continuing Calibration Verification (CCV) | Verify instrument calibration stability | Within ±30% of the true value |
Note: Acceptance criteria can vary based on the specific regulatory method (e.g., EPA 533, 1633) and laboratory-specific standard operating procedures.
Environmental Occurrence and Distribution of Sodium Perfluorovalerate
Global and Regional Environmental Occurrence
The environmental presence of sodium perfluorovalerate, primarily as the dissociated PFPeA anion, is a result of its widespread use in various industrial and commercial products and the subsequent release into the environment.
Perfluorovaleric acid (PFPeA) is frequently detected in surface water, groundwater, and drinking water, indicating its mobility and persistence in the hydrologic cycle.
Surface Water: Studies have consistently identified PFPeA in surface water bodies. In a study of the Pensacola Bay System in Florida, PFPeA had the highest median concentration among the perfluoroalkyl carboxylic acids (PFCAs) at 2.98 ng/L, with a maximum detected concentration of 51.9 ng/L nih.gov. Another study documented that PFPeA was among the most frequently detected PFAS in the Ebro and Guadalquivir River basins in Spain nih.gov.
Groundwater: Groundwater contamination with PFPeA is a significant concern due to its potential to impact drinking water sources. A meta-analysis of PFAS in groundwater from 21 countries showed PFPeA concentrations as high as 300,000 ng/L in some locations nih.gov. In a study of private drinking water wells in Southwest Virginia, PFPeA was one of the 30 PFAS compounds analyzed nih.gov. Another investigation in the alluvial–pluvial plain of the Hutuo River, China, found that while PFOA and PFHxA were the dominant PFAS, PFPeA was also detected researchgate.net.
Drinking Water: The presence of PFPeA in drinking water is a direct consequence of the contamination of its source waters. A survey of PFAS in private drinking water supplies in Southwest Virginia detected PFPeA among other PFAS compounds nih.gov. Research on the occurrence of PFAS in drinking water has shown that short-chain PFAS like PFPeA can be prevalent nih.gov.
Concentrations of Perfluorovaleric Acid (PFPeA) in Aquatic Systems
| Water Body Type | Location | Concentration Range (ng/L) | Median/Mean Concentration (ng/L) | Detection Frequency |
|---|---|---|---|---|
| Surface Water | Pensacola Bay System, FL, USA | - | Median: 2.98 | - |
| Surface Water | Ebro & Guadalquivir Rivers, Spain | - | - | Frequently Detected |
| Groundwater | Global (Meta-analysis) | Up to 300,000 | - | - |
| Groundwater | Hutuo River Plain, China | - | - | Detected |
| Drinking Water | Southwest Virginia, USA | - | - | Detected |
PFPeA has been detected in soil and sediment, which can act as reservoirs for this compound, potentially leading to long-term contamination of adjacent water bodies. The sorption of PFAS to soil and sediment is influenced by factors such as the organic carbon content of the soil, the chain length of the PFAS molecule, and the pH of the surrounding environment. Shorter-chain PFAS like PFPeA are generally more mobile in soil and less likely to sorb to sediment compared to their longer-chain counterparts.
A study on PFAS in soils noted the widespread presence of these compounds globally, with concentrations in contaminated sites being orders of magnitude higher than background levels arizona.edunih.gov. While specific concentration data for PFPeA in soil and sediment is less abundant in the reviewed literature compared to water, its presence is often reported in broader PFAS monitoring studies.
The atmosphere is a key pathway for the long-range transport of PFAS, including PFPeA, to remote regions. PFAS can be emitted into the atmosphere directly from industrial sources or formed through the atmospheric degradation of precursor compounds chemrxiv.orgrsc.org. They can exist in the atmosphere in both the gas and particle phases.
Sea spray aerosols have been identified as a significant mechanism for the transport of PFAAs from the oceans to the atmosphere chemrxiv.orgrsc.org. Studies have shown that PFAAs can be highly enriched in these aerosols relative to their concentrations in seawater chemrxiv.orgrsc.org. Modeling studies suggest that atmospheric transport is a major contributor to the presence of PFCAs in remote inland areas nih.govacs.org. A study in central Europe detected various PFASs in the atmosphere, indicating that their presence was governed by long-range atmospheric transport nih.gov.
Sources and Emission Pathways of this compound
The presence of this compound in the environment is linked to both direct and indirect sources.
Industrial facilities that manufacture or use PFAS are significant point sources of these compounds to the environment. These can include fluorochemical production plants, facilities that use PFAS in their manufacturing processes (e.g., textiles, paper products, electronics), and sites where PFAS-containing products like firefighting foams have been used wikipedia.orgenviro.wiki.
Discharges from these industrial sites can release PFAS directly into the air and water wikipedia.orgenviro.wiki. For instance, a study on a fluorochemical industrial park in China estimated the emission rate of PFOA to the air to be between 0.4 and 1.3 tonnes per year, highlighting the potential for significant atmospheric emissions of PFCAs from such facilities nih.govacs.org. While specific emission data for PFPeA from industrial sources is limited in the provided search results, it is expected to be released from similar industrial activities that utilize shorter-chain PFAS.
Wastewater treatment plants (WWTPs) are recognized as major conduits for the release of PFAS into the aquatic environment. WWTPs receive PFAS from various domestic and industrial sources, and conventional treatment processes are generally not effective at removing them.
Several studies have documented the presence of PFPeA in WWTP effluents. In a study of three WWTPs in Washington State, PFPeA concentrations in the effluent of one plant were an order of magnitude higher than the non-industrial national average, with a concentration of 231 ng/L wa.gov. Another study on the Potomac River found PFPeA to be detected in 100% of the WWTP effluent samples, with an average concentration of 25 ± 18 ng/L nih.gov. A meta-analysis of PFAS in U.S. WWTPs also included data on PFPeA concentrations in effluent acs.org. The consistent detection of PFPeA in WWTP effluents underscores their role as a continuous source of this compound to receiving surface waters.
Concentrations of Perfluorovaleric Acid (PFPeA) in Wastewater Treatment Plant (WWTP) Effluents
| Location | Concentration Range (ng/L) | Mean/Specific Concentration (ng/L) | Detection Frequency |
|---|---|---|---|
| Washington State, USA (Plant C) | - | 231 | - |
| Potomac River Basin, USA | - | 25 ± 18 | 100% |
Landfill Leachate Contributions
Landfills are significant reservoirs for a wide array of consumer and industrial products that may contain PFAS. Consequently, landfill leachate is a major source of PFAS contamination in the environment. Perfluoropentanoate (the anion of this compound) is frequently detected in landfill leachate.
In a study monitoring PFAS in municipal landfill leachate over five months, perfluoropentanoate was often one of the dominant PFAS compounds present. cswab.org The concentrations of total PFAS in the leachate from this particular landfill ranged from 3.8 to 36 µg/L. cswab.org While specific concentrations for perfluoropentanoate were not isolated in this summary, its consistent presence highlights the role of landfills as a direct pathway for this compound into the environment. Another study evaluating 15 full-scale on-site landfill treatment systems also noted the presence of various PFAS, including perfluoroalkyl carboxylic acids (PFCAs) like perfluoropentanoate, in the untreated leachate. nih.gov The total measured PFAS concentrations in the influents of these treatment systems ranged from 2.44 to 91.7 nmol/L. nih.gov
The composition of PFAS in leachate can be complex, containing not only terminal compounds like perfluoropentanoate but also their precursors. cswab.org The degradation of these precursors within the landfill and during leachate treatment can contribute to the observed concentrations of perfluoropentanoate.
Table 1: PFAS Concentrations in Landfill Leachate
| Landfill Site / Study | Total PFAS Concentration Range | Key Findings |
|---|---|---|
| Municipal Landfill (5-month monitoring) cswab.org | 3.8 to 36 µg/L | Perfluoropentanoate was a dominant PFAS. |
| 15 On-site Treatment Systems (Influent) nih.gov | 2.44 to 91.7 nmol/L | Confirmed the presence of PFCAs in untreated leachate. |
Non-Point Sources (e.g., Stormwater Runoff, Biosolids Application)
Beyond the point source of landfill leachate, this compound also enters the environment through various non-point sources, including stormwater runoff and the land application of biosolids.
Stormwater Runoff: Urban stormwater runoff has been identified as a notable non-point source of PFAS. A study monitoring six different perfluoroalkyl acids (PFAAs) in stormwater from 2009 to 2011 found PFAAs in 100% of the samples. nih.govresearchgate.net While this particular study focused on a limited number of PFAAs, it underscores the potential for stormwater to transport these compounds from various urban and industrial land uses into aquatic environments. The sources of PFAS in stormwater can be both atmospheric deposition and runoff from commercial and industrial areas. nih.govresearchgate.net
Biosolids Application: Wastewater treatment plants (WWTPs) can act as sinks for PFAS, which can then accumulate in sewage sludge and biosolids. frontiersin.org The application of these biosolids to agricultural land is a potential pathway for PFAS, including this compound, to enter terrestrial and aquatic ecosystems. While specific data on this compound concentrations in biosolids is limited in the provided search results, the general presence of a wide range of PFAS in biosolids is well-documented. frontiersin.org The U.S. Environmental Protection Agency (EPA) has recognized the need to monitor biosolids for PFAS contamination and is planning a national survey to gather more data on their concentrations in sewage sludge. epa.gov
Comparative Analysis with Other Short-Chain Perfluoroalkyl Carboxylates
This compound is one of several short-chain perfluoroalkyl carboxylates (PFCAs) present in the environment. Its environmental behavior and fate are often compared to other short-chain homologues.
Short-chain PFAAs are generally characterized by higher water solubility and mobility compared to their long-chain counterparts. nih.gov This increased mobility can lead to widespread distribution in aquatic systems. Research has shown that the adsorption of PFCAs to sediment and suspended particulate matter increases with the length of the perfluoroalkyl chain. nih.govresearchgate.net This suggests that shorter-chain PFCAs like perfluoropentanoate would be more mobile in aquatic environments than longer-chain PFCAs.
In terms of bioaccumulation, short-chain PFAAs are generally considered to have a lower bioaccumulation potential in organisms compared to long-chain PFAAs. nih.gov However, they have been shown to accumulate in the edible parts of plants, which could be a pathway into the food chain. nih.gov The shift from long-chain to short-chain PFAS in industrial applications means that the environmental prevalence of compounds like this compound is likely to increase. nih.govharvard.eduepa.gov
Table 2: Comparison of Short-Chain vs. Long-Chain Perfluoroalkyl Carboxylates
| Property | Short-Chain PFCAs (e.g., Perfluoropentanoate) | Long-Chain PFCAs (e.g., PFOA) |
|---|---|---|
| Water Solubility | Higher | Lower |
| Mobility in Water | Higher | Lower |
| Adsorption to Sediment | Lower | Higher |
| Bioaccumulation Potential | Generally Lower | Higher |
| Prevalence Trend | Increasing | Decreasing (in some regions) |
Environmental Fate and Transport Mechanisms of Sodium Perfluorovalerate
Inter-Media Partitioning and Distribution
The movement of Sodium Perfluorovalerate between different environmental compartments such as air, water, and sediment is governed by its physicochemical properties. As a short-chain PFAS, it tends to be more water-soluble and less likely to sorb to particles compared to its long-chain counterparts. mst.dk
Air-Water Exchange
The partitioning of a chemical between air and water is described by its Henry's Law constant. Experimentally measuring Henry's Law constants for PFAS is challenging. nsf.gov For perfluorinated carboxylic acids like perfluorovaleric acid, their tendency to exist as anions in water means they are unlikely to partition to the gas phase. nsf.gov While specific experimental data for the Henry's Law constant of this compound is limited, it is expected to have a low volatility from aqueous solutions.
Water-Sediment Partitioning
The tendency of a chemical to adsorb to sediment from water is quantified by the sediment-water distribution coefficient (Kd) and the organic carbon-normalized distribution coefficient (Koc). Short-chain PFAS like this compound generally exhibit a lower affinity for sorption to sediment compared to long-chain PFAS. researchgate.netitrcweb.org This is due to their higher water solubility and lower hydrophobicity. mst.dk
The sorption of PFAS to sediments is a complex process influenced by both hydrophobic interactions with organic carbon and electrostatic interactions with mineral surfaces. mdpi.com While specific Kd and Koc values for this compound are not widely reported, studies on other short-chain PFAS can provide insights. For comparison, a review of sorption coefficients for PFOA (a C8 PFCA) suggested an average log Koc of approximately 2.8 from laboratory experiments. nih.gov It is expected that the Koc for the shorter-chain this compound would be lower, indicating a higher mobility in aquatic environments.
Below is a table summarizing the general partitioning behavior of short-chain versus long-chain perfluoroalkyl carboxylic acids (PFCAs), which provides context for the expected behavior of this compound.
| Property | Short-Chain PFCAs (e.g., this compound) | Long-Chain PFCAs (e.g., PFOA) |
| Water Solubility | Higher | Lower |
| Sorption to Sediment | Lower | Higher |
| Mobility in Water | Higher | Lower |
| Bioaccumulation Potential | Lower | Higher |
Soil-Water Partitioning and Leaching Potential
The movement of this compound from soil to groundwater, a process known as leaching, is largely governed by its partitioning behavior between soil particles and water. This relationship is quantified by the soil-water partitioning coefficient (Kd), which represents the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. A low Kd value indicates weak sorption to soil and a high potential for leaching into groundwater.
As a short-chain perfluoroalkyl acid (PFAA), perfluorovalerate is anionic at environmentally relevant pH values, meaning it carries a negative charge. itrcweb.org This causes it to be repelled by the generally negatively charged surfaces of soil minerals and organic matter, resulting in weak sorption and high mobility. itrcweb.org Research consistently shows that the sorption of PFAAs to soil and sediment increases with the length of their perfluoroalkyl chain. itrcweb.orgny.gov Consequently, short-chain compounds like perfluorovalerate exhibit significantly lower Kd values and thus greater mobility compared to their long-chain counterparts like perfluorooctanoic acid (PFOA) or perfluorooctanesulfonic acid (PFOS). itrcweb.orgresearchgate.net
Studies assessing a wide range of PFAS have found that the log Kd values for short-chain compounds (those with five or fewer -CF2- groups) are consistently low, often less than zero, and vary little across different soil types. researchgate.netnih.gov This indicates a very limited affinity for soil particles and a high potential to leach from contaminated soils into underlying groundwater. nih.gov The low water content in sandy soils can, counterintuitively, lead to higher retardation compared to finer-textured soils, because most of the compound becomes adsorbed at the air-water interfaces within the soil pores. arizona.edu
Solution pH can also influence sorption; Kd values for all PFAS tend to increase as the pH decreases from approximately 8 to 3. nih.govacs.org However, short-chain PFAS are generally less sensitive to pH changes than long-chain ones. nih.govacs.org
Table 1: Soil-Water Partitioning Coefficients (Kd) for Short-Chain PFAS
| PFAS Compound Class | Carbon Chain Length | Typical Log Kd Range (mL/g) | Leaching Potential | Reference |
|---|---|---|---|---|
| Perfluoroalkyl Carboxylates (PFCAs) | C4-C5 (e.g., PFPeA) | -0.7 to <0.5 | High | researchgate.netnih.gov |
| Perfluoroalkane Sulfonates (PFSAs) | C4 | Similar to short-chain PFCAs | High | researchgate.net |
Transport Processes
Due to its chemical stability and high mobility, this compound is subject to various transport processes that facilitate its distribution in the environment.
Once this compound leaches into groundwater, its primary transport mechanism is advection, which is the movement of the contaminant with the bulk flow of water. itrcweb.orgitrcweb.org Because of its weak interaction with soil and aquifer materials, its movement in groundwater is largely unrestricted, allowing it to travel at velocities close to that of the groundwater itself. Processes like dispersion and diffusion, which describe the small-scale mixing and spreading of the contaminant, also contribute to the expansion of groundwater plumes. itrcweb.orgitrcweb.org
PFAS contamination in groundwater can discharge into surface water bodies like rivers and lakes. nih.gov Conversely, contaminated surface water can recharge underlying aquifers. nih.gov These surface-water/groundwater boundaries are dynamic zones where biogeochemical conditions can fluctuate, potentially leading to seasonal variations in PFAS concentrations. nih.gov As a highly water-soluble and persistent compound, this compound is readily transported within surface water systems via river currents and lake circulation.
While perfluoroalkyl acids like perfluorovalerate have low volatility and are not expected to be present in the atmosphere in significant gaseous form, atmospheric transport is still a relevant pathway. itrcweb.orgenviro.wiki This occurs through two primary mechanisms:
Transport on Particulate Matter: Industrial facilities can release PFAS via stack emissions, where the compounds may adhere to airborne particles. enviro.wikinccoast.org These particles can then be transported by wind and subsequently deposited onto soil and surface water through dry deposition (settling) or wet deposition (scavenging by rain and snow). enviro.wikiresearchgate.net
Sea Spray Aerosol: A significant mechanism for the water-to-air transport of PFAAs is the generation of sea spray aerosols. chemrxiv.org Due to their surfactant properties, PFAAs accumulate at the air-water interface of oceans. itrcweb.orgnih.gov When waves break and bubbles burst, tiny aerosol droplets are ejected into the atmosphere, and these droplets can be highly enriched with PFAAs—potentially thousands of times higher than their concentration in the bulk seawater. chemrxiv.org These aerosols can then be transported over long distances by wind before being deposited on land or water. chemrxiv.org
Modeling studies of emissions from fluoropolymer manufacturing facilities show that while a small percentage of total emitted PFAS mass is deposited within the immediate vicinity (~150 km), the majority is transported further away. nih.govnih.gov
The combination of extreme persistence and mobility in both water and, to some extent, air allows for the long-range environmental transport of this compound. nccoast.org The presence of PFAS in remote environments such as the Arctic and Antarctic, far from any direct production or use sites, provides clear evidence of this global distribution. nccoast.orgdiva-portal.org
Two primary theories explain the long-range transport of PFAAs:
Oceanic Transport: The high solubility and persistence of PFAAs mean that once they enter the oceans, they can be transported globally over long timescales by major ocean currents. diva-portal.org
Atmospheric Transport: This pathway involves both the transport of PFAAs on particles and sea spray aerosols, as described above, and the transport of more volatile "precursor" compounds. diva-portal.org These precursors can be transported in the atmosphere and then degrade through oxidation to form stable PFAAs like perfluorovaleric acid, which are then deposited. diva-portal.org
These mechanisms ensure that PFAS pollution is not a localized issue but a global one, with short-chain compounds like this compound being particularly mobile. europa.eu
Environmental Transport Modeling and Prediction
Given the complexity of environmental systems, mathematical models are essential tools for understanding and predicting the fate and transport of contaminants like this compound. These models integrate information on a chemical's properties with environmental characteristics to simulate its distribution over time. epa.gov
Multimedia environmental fate models are designed to simulate the behavior of a chemical in an entire "unit world" that consists of multiple interconnected environmental compartments, such as air, water, soil, and sediment. cefic-lri.orgmdpi.com These models use mass balance equations to track the movement (inter-compartmental transport) and transformation of the chemical within and between these compartments. mdpi.comnih.gov
A widely used type of multimedia model is the fugacity model . Fugacity can be understood as the "escaping tendency" of a chemical from a particular phase or compartment. In these models, equilibrium between compartments is achieved when the fugacity of the chemical is equal in all compartments. The models calculate the distribution of a chemical based on its physical-chemical properties and the properties of the environmental compartments. researchgate.net
For a substance like this compound, which is highly persistent, non-volatile, and water-soluble, a fugacity model would predict that the vast majority of the substance would partition into the water compartment (hydrosphere). doi.org Simulations for similar PFAAs confirm that water bodies and, to a lesser extent, soil are the primary environmental sinks. doi.org These models are valuable for estimating environmental concentrations, identifying major transport pathways, and assessing the potential for long-range transport. cefic-lri.orgdoi.orgnih.gov
Table 2: Key Components of a Multimedia Fugacity Model for PFAS
| Component | Description | Examples for this compound |
|---|---|---|
| Model Inputs | Data required to run the simulation. | Emission rates, soil-water partitioning coefficient (Kd), Henry's Law constant, degradation rates (assumed to be near zero). |
| Environmental Compartments | The distinct environmental media being modeled. | Lower atmosphere, upper atmosphere, fresh water, sea water, soil, sediment, vegetation. |
| Transport & Fate Processes | Mechanisms that move and alter the chemical. | Advection (in air/water), deposition (wet/dry), soil leaching, degradation, intermedia transport (e.g., volatilization, soil runoff). |
| Model Outputs | The predictions generated by the model. | Concentrations in each compartment, mass distribution (%), persistence/residence time, fluxes between compartments. |
Parameterization of Transport Models (e.g., Partition Coefficients)
The parameterization of environmental transport models for this compound, which exists as the perfluoropentanoate anion (PFPeA) under typical environmental pH conditions, relies on experimentally determined or estimated physicochemical properties. Key among these are partition coefficients, which describe how the substance distributes itself between different environmental media, such as water and organic carbon in soil or sediment. itrcweb.org These coefficients are essential for predicting the mobility and fate of the compound in the environment. nih.gov
Two critical partition coefficients used in transport modeling are the octanol-water partition coefficient (Kow) and the organic carbon-water partition coefficient (Koc). itrcweb.org
Octanol-Water Partition Coefficient (Kow) : This coefficient measures the ratio of a chemical's concentration in an octanol phase to its concentration in an aqueous phase, indicating its tendency to associate with hydrophobic substances (lipophilicity) versus hydrophilic ones. itrcweb.orgwikipedia.org Direct measurement of Kow for per- and polyfluoroalkyl substances (PFAS) is challenging because their surfactant nature causes them to accumulate at the interface between octanol and water. itrcweb.orgcdc.gov
Organic Carbon-Water Partition Coefficient (Koc) : Koc is a measure of a chemical's tendency to sorb to organic matter in soil and sediment. itrcweb.org It is a crucial parameter for predicting leaching from soil to groundwater. diva-portal.org For perfluoroalkyl acids (PFAAs), sorption to organic carbon is a recognized mechanism influencing their transport. nih.gov Generally, shorter-chain PFAAs like PFPeA exhibit lower Koc values compared to long-chain compounds, indicating a higher potential for mobility in water. itrcweb.org
The values for these coefficients are used as inputs for mathematical models to forecast the compound's behavior. nih.gov
Partition Coefficients for Perfluoropentanoic Acid (PFPeA)
| Parameter | Log Value | Reference |
|---|---|---|
| Log Kow | 3.43 | nc.gov |
| Log Koc | ~2.0 (Range for short-chain PFAS) | cdc.govresearchgate.net |
Simulation of Environmental Distribution
Simulations of the environmental distribution of this compound (as PFPeA) utilize transport models that incorporate the partition coefficients and other physical-chemical properties discussed previously. These models simulate key transport processes to predict the compound's ultimate fate and concentration in various environmental compartments, such as water, soil, and air. diva-portal.org
Key transport mechanisms that are simulated include:
Advection : The transport of the substance with the bulk flow of water or air. nccoast.org This process is a primary driver of PFAS mobility, for example, in an expanding groundwater plume. nccoast.org
Dispersion and Diffusion : These processes describe the spreading of the contaminant from areas of higher concentration to lower concentration. nccoast.org
Sorption : The attachment of the chemical to solids, primarily organic carbon in soil and sediment, which is modeled using the Koc value. rivm.nl This process can retard the movement of the compound relative to water flow. nih.gov
Atmospheric Transport : Volatile precursor compounds can undergo long-range atmospheric transport, but for terminal PFAAs like PFPeA, transport can occur via association with airborne particles with subsequent deposition. nih.govresearchgate.net
Groundwater transport models such as MODFLOW/MT3DMS have been used to simulate the movement of short-chain PFAS. lu.se In one study, a soil-water distribution coefficient (Kd) value of 0.49 L/kg was used for PFPeA to model its transport. lu.se Multimedia fate models, like the modified Berkeley-Trent-Urban-Rural model, can simulate the distribution across different environmental compartments, including air, water, soil, and vegetation. doi.org Simulations for similar, well-studied PFCAs predict that the hydrosphere is the primary environmental sink, with soil and vegetation also being important compartments. doi.org Given its properties as a short-chain PFAA, models predict that PFPeA is highly mobile in the environment, particularly in aquatic systems. nccoast.org
Transformation and Degradation Pathways of Sodium Perfluorovalerate
Abiotic Transformation Processes
Abiotic transformation of sodium perfluorovalerate and other perfluoroalkyl carboxylic acids (PFCAs) relies on chemical and physical processes rather than biological activity. These methods often employ highly reactive species to induce degradation. confex.com Advanced Oxidation Processes (AOPs) and photochemical degradation are two of the most extensively researched categories for the destruction of these compounds. mdpi.comredalyc.org
Advanced Oxidation Processes are a class of water treatment procedures designed to remove organic materials through oxidation reactions with highly reactive species. wikipedia.org For PFAS, these processes aim to generate potent oxidizing or reducing agents capable of breaking the stable C-F and carbon-carbon (C-C) bonds. mdpi.comresearchgate.net The most common AOPs involve the in-situ production of hydroxyl radicals (•OH), sulfate (B86663) radicals (SO₄•⁻), or hydrated electrons (eₐq⁻). mdpi.comwikipedia.org While hydroxyl radical-based AOPs are effective for many organic pollutants, they are generally less effective against PFCAs due to the stability of the perfluoroalkyl chain. mdpi.comresearchgate.net Consequently, reductive pathways and methods utilizing sulfate radicals have shown greater promise. mdpi.com
The UV/sulfite (B76179) system is an advanced reduction process that has demonstrated significant potential for the degradation of PFCAs. nih.gov This method relies on the generation of hydrated electrons (eₐq⁻), one of the most powerful reducing agents known (reduction potential of -2.9 V), when an aqueous sulfite (SO₃²⁻) solution is exposed to ultraviolet (UV) light. nih.gov These hydrated electrons can effectively initiate the defluorination of PFCAs. nih.govnih.gov
The degradation mechanism involves the hydrated electron attacking the perfluoroalkyl chain, leading to the cleavage of C-F bonds. researchgate.net Research has shown that the efficiency of this process is influenced by factors such as pH, with alkaline conditions being more favorable. nih.govresearchgate.net Furthermore, studies have revealed that increasing the sulfite concentration can play a previously overlooked activation role, significantly enhancing the defluorination rate by facilitating the C-F bond dissociation. nih.gov
Table 1: Performance of UV/Sulfite and UV/Sulfite + Iodide Systems for PFCA Degradation This table summarizes research findings on the degradation of various perfluorocarboxylates (PFCAs) using UV-based sulfite systems. Data is compiled from multiple studies to show the effect of adding iodide and other conditions.
| Compound | System | Initial Conc. (mM) | Reaction Time (h) | Degradation (%) | Defluorination (%) | Key Findings | Source(s) |
| PFOA | UV/S + I | 0.025 | 4 | >99 | ~90 | Addition of Iodide (I⁻) significantly accelerated degradation kinetics compared to UV/S alone. | nih.gov |
| PFBS | UV/S + I | 0.025 | 24 | >99 | ~85 | The UV/S + I system was effective for the highly recalcitrant PFBS. | nih.govchemeurope.com |
| PFPrA | UV/S + I | 0.025 | 1 | >99 | ~100 | Rapid and complete defluorination was achieved for shorter-chain PFCAs. | researchgate.net |
| PFOA | UV/S | 0.025 | 24 | ~80 | ~42 | Degradation is significantly slower without the addition of iodide. | researchgate.net |
| PFAAs (short-chain) | UV/S | N/A | N/A | N/A | N/A | Enhanced degradation at high alkaline pH is due to changes in the speciation of non-target eₐq⁻ scavengers. | nih.gov |
The UV/persulfate (UV/PS) system is an AOP that utilizes the activation of persulfate (S₂O₈²⁻) by UV irradiation to generate sulfate radicals (SO₄•⁻). mdpi.com The sulfate radical is a strong oxidant with a high redox potential (2.5–3.1 V) and a longer lifetime than the hydroxyl radical, making it more effective for degrading persistent compounds like PFCAs. mdpi.com
Table 2: Comparative Degradation of Sodium p-perfluorous nonenoxybenzenesulfonate (OBS) via UV/Persulfate and UV/Sulfite This table compares the efficacy of oxidative (UV/PS) and reductive (UV/SF) systems for a novel fluorosurfactant structurally related to PFCAs.
| Parameter | UV/Persulfate (UV/PS) | UV/Sulfite (UV/SF) | Source |
| Primary Reactive Species | Sulfate Radical (SO₄•⁻) | Hydrated Electron (eₐq⁻) | nih.gov |
| Reaction Rate (min⁻¹) | 1.05 | Slower than UV/PS | nih.gov |
| Total Organic Carbon (TOC) Reduction | 46.9% | Lower than UV/PS | nih.gov |
| Defluorination Rate | 27.6% | 87.7% | nih.gov |
| Proposed Mechanism | Oxidation | H/F exchange and subsequent HF elimination | nih.gov |
Electrochemical oxidation has emerged as a highly effective AOP for the mineralization of PFCAs. redalyc.orgnih.gov This process typically involves the generation of powerful oxidizing agents at the surface of an anode when an electrical potential is applied. nih.gov Boron-doped diamond (BDD) anodes are frequently cited as one of the most effective materials for this purpose due to their high oxidation power. researchgate.net
The degradation can occur through direct electron transfer from the PFCA molecule at the anode surface or via indirect oxidation mediated by electrochemically generated radicals, such as hydroxyl radicals (•OH). nih.govresearchgate.net Recent research suggests that for PFOA, mineralization is dominated by valence band holes (h⁺) rather than hydroxyl radicals. nih.gov The presence of other ions, such as chloride, can lead to the formation of reactive chlorine species (e.g., Cl•), which can act synergistically with •OH to enhance degradation. researchgate.net Combining sonolysis with electrochemical oxidation (sonoelectrochemistry) can also create a synergistic effect, improving mass transfer and generating additional radicals, leading to higher mineralization efficiency. nih.gov
Table 3: Performance of Electrochemical Systems for PFOA Degradation This table presents findings from studies on the electrochemical degradation of PFOA, highlighting the conditions and efficiencies achieved.
| System | Anode Material | Key Conditions | Reaction Time (min) | Degradation/Mineralization (%) | Defluorination (%) | Source(s) |
| Sonoelectrochemical | Ti/PbO₂ | pH 2, Current Density 83.64 mA/cm² | 90 | 95.5 (Mineralization) | N/A | nih.gov |
| Electrochemical Oxidation | Not specified | Presence of NaCl | 480 | 89.4 - 94.9 (Degradation) | 38.7 - 44.1 | researchgate.net |
| Electrochemical AOP | N/A | N/A | N/A | N/A | N/A | The primary pathway did not generate short-chain PFCAs as major intermediates. |
Besides the aforementioned methods, other AOPs have been investigated for PFAS degradation, though often with limited success for perfluorinated compounds. These include:
Ozonation: This process uses ozone (O₃) as a strong oxidant. However, the direct reaction of ozone with PFCAs is very slow, and this method is generally considered ineffective for their degradation. researchgate.net
Fenton and Photo-Fenton Processes: These methods generate highly reactive hydroxyl radicals through the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺), often enhanced by UV light. As with other hydroxyl radical-based systems, their efficacy for breaking the C-F bond in PFCAs is limited. redalyc.org
Sonolysis: The application of high-frequency ultrasound can lead to the formation of cavitational bubbles. The collapse of these bubbles creates localized high-temperature and high-pressure zones, leading to the pyrolysis of the compound and the generation of radicals from water molecules. redalyc.orgnih.gov
While these methods are central to advanced oxidation, their application for the complete mineralization of highly stable molecules like this compound is often less effective than reductive pathways or electrochemical oxidation. researchgate.net
Photochemical degradation involves the use of light energy, typically in the UV spectrum, to initiate chemical reactions that break down contaminants. chalmers.se For PFCAs like this compound, these mechanisms can be categorized into direct and indirect photolysis.
Direct Photolysis: This process involves the direct absorption of a photon by the PFCA molecule, leading to the excitation of the molecule and subsequent bond cleavage. PFOA, for instance, can absorb UV light, which can cause the breakage of the C-C bond between the carboxylic acid group and the perfluoroalkyl chain. nih.gov However, the quantum yields for direct photolysis of PFCAs are generally low, making it an inefficient process on its own.
Indirect Photolysis (Sensitized Photolysis): This is the more common and effective pathway, where another substance in the solution absorbs the light energy and generates reactive species that then attack the PFCA. nih.gov The AOPs discussed previously, such as UV/Sulfite and UV/Persulfate, are prime examples of indirect photochemical degradation. nih.govnih.gov The fundamental mechanism involves the photogeneration of reactive intermediates:
In UV/Sulfite systems, the sulfite ion absorbs a UV photon and initiates a reaction cascade that produces the hydrated electron (eₐq⁻). nih.govnih.gov
In UV/Persulfate systems, the persulfate ion is photolyzed to produce two sulfate radicals (SO₄•⁻). mdpi.comnih.gov
In photocatalysis, a semiconductor catalyst like titanium dioxide (TiO₂) absorbs UV light, creating an electron-hole pair (e⁻-h⁺). nih.govproceedings.science The highly oxidizing hole (h⁺) can then directly oxidize the PFCA molecule adsorbed on the catalyst's surface. nih.gov
The efficiency of these photochemical processes depends heavily on factors such as the wavelength of light, the concentration of the photosensitizer or catalyst, pH, and the presence of scavenging compounds in the water matrix. nih.gov
Thermal Degradation and Mineralization
Thermal treatment represents a potential method for the decomposition of perfluoroalkyl substances. The process of thermal degradation involves the breaking of chemical bonds through the application of heat. For many PFAS compounds, this process is initiated by the cleavage of bonds that form perfluoroalkyl radicals, which can then lead to a cascade of reactions producing various organofluorine products of incomplete destruction.
Under oxidative conditions, such as in the presence of air, the thermal degradation of some PFAS can be facilitated, accelerating their mineralization. Mineralization is the complete breakdown of an organic compound into its inorganic constituents, such as fluoride (B91410) ions. Research has shown that the addition of certain solid materials, like granular activated carbon (GAC), can significantly enhance the mineralization of some perfluorocarboxylic acids (PFCAs) at relatively low temperatures. For instance, studies have achieved over 90% mineralization of perfluorooctanoic acid (PFOA) at 300°C in the presence of GAC. nih.gov
Computational studies have identified a potential mechanism for the degradation of PFCAs that involves fluoride elimination, hydroxide (B78521) addition, and carbon-carbon bond scission processes. morressier.com This pathway is distinct from the commonly proposed one-carbon chain-shortening mechanisms.
Biotic Transformation and Bioremediation Potential
Biotic transformation involves the degradation of compounds by living organisms, primarily microorganisms. While PFAS, including this compound, are known for their resistance to biological degradation, research into their bioremediation potential is ongoing.
The strong carbon-fluorine bond in perfluorinated compounds makes them highly resistant to microbial attack. nih.gov Consequently, evidence for the microbial degradation of highly fluorinated substances like this compound is limited. Most studies indicate that short-chain perfluoroalkyl substances are highly resistant to microbial degradation under both aerobic and anaerobic conditions. rsc.org
Despite these challenges, some research has explored the potential of microbial consortia from contaminated soils to degrade persistent organic pollutants. nih.gov The rationale is that microorganisms in long-term contaminated environments may have adapted to utilize or transform these compounds. However, relying solely on isolated bacterial strains is often problematic due to limitations in their individual metabolic capabilities and instability under varying environmental conditions. nih.gov
Synergistic approaches combining different treatment methods show some promise. For example, a system combining photocatalysis with microbial degradation has been shown to enhance the removal of PFOA, with microorganisms contributing to the breakdown of transformation products. researchgate.net
Many PFAS found in the environment are not the final, highly stable perfluoroalkyl acids (PFAAs) but rather precursor compounds that can be transformed into PFAAs over time. nih.gov These precursors, which include side-chain fluorinated polymers and fluorotelomer-based polymers, can degrade under environmental conditions to form persistent PFAAs. nih.gov
The transformation of these precursors is a significant source of PFAA contamination in the environment. For instance, land contaminated with sludge from paper production containing various precursor compounds has led to the formation and accumulation of short-chain PFAAs in the soil and plants. nih.gov Understanding the degradation pathways of these precursors is crucial for assessing the long-term environmental impact of PFAS.
The enzymatic breakdown of organofluorine compounds is a rare but documented phenomenon. nih.gov The enzymes responsible often belong to classes such as oxygenases, oxidases, and peroxidases. nih.gov These enzymes can initiate the defluorination process, which is a critical step in the degradation of these compounds.
For example, cytochrome P450 monooxygenases and dioxygenases have been studied for their role in monodefluorination. nih.gov While the primary focus of much of this research has been on compounds with a lower degree of fluorination, the principles of enzymatic catalysis are relevant to understanding the potential, albeit limited, for the biotransformation of highly fluorinated substances. The high toxicity of the fluoride ion, a byproduct of defluorination, presents a significant challenge for microbial metabolism. nih.gov
Identification of Degradation Products and Intermediates
Identifying the products and intermediates formed during the degradation of this compound is essential for understanding the transformation pathways and potential risks associated with treatment technologies. Advanced analytical techniques, such as high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC/Q-TOF-MS), are often employed for the non-targeted screening of fluorinated intermediates. nih.gov
In various degradation processes, a series of fluorinated intermediates are often formed. nih.gov For example, in the degradation of a novel fluorosurfactant under UV/sulfite treatment, the proposed mechanism involved H/F exchange and subsequent HF elimination. nih.gov
A common outcome of the incomplete degradation of longer-chain PFCAs is the formation of shorter-chain PFCAs. morressier.com For instance, the degradation of PFCAs with carbon chain lengths of five or more can result in the formation of trifluoroacetate, which itself degrades more slowly. morressier.com This step-wise shortening of the perfluoroalkyl chain is a key feature of several proposed degradation mechanisms.
The formation of these shorter-chain compounds is a concern because they are also persistent and mobile in the environment. nih.gov Short-chain PFAAs have high mobility in soil and water, leading to the contamination of water resources. nih.gov
Inorganic Fluoride Release (Defluorination)
The cleavage of the highly stable carbon-fluorine (C-F) bond is a critical step in the mineralization of this compound, resulting in the release of inorganic fluoride ions (F⁻). This process, known as defluorination, is a key indicator of the extent of degradation.
Research into various degradation technologies has demonstrated the feasibility of defluorinating short-chain PFCAs, although efficiencies can vary based on the specific compound and treatment conditions. For instance, in studies of PFAS degradation using far-UVC irradiation (222 nm), significant defluorination has been observed for a range of PFCAs. For those that are degradable by this method, up to 31% defluorination can be achieved within 4 hours. nih.gov
Advanced reduction processes, such as those using UV light in combination with sulfite (UV/sulfite), have also proven effective. At an optimized pH of 12, this method can achieve high defluorination rates for various PFCAs. acs.org Similarly, photocatalytic degradation using catalysts like TiO₂ can lead to the release of fluoride ions, with efficiencies influenced by factors such as pH and the presence of other substances. nih.govresearchgate.net In sonochemical degradation, the ultrasonic destruction of a mixture of PFAS has been shown to result in 63% of the theoretical fluoride being released after 8 hours. ucl.ac.uk
The table below summarizes defluorination data for short-chain PFCAs from various studies, providing context for the potential defluorination of this compound (Perfluoropentanoic acid - PFPeA).
| Degradation Method | Compound(s) | Defluorination Percentage | Reaction Time | Reference |
| Far-UVC (222 nm) Photolysis | Degradable PFCAs (C4-C11) | Up to 31% | 4 hours | nih.gov |
| UV/Sulfite (pH 12) | Various PFCAs | 73-100% | 8 hours | acs.orgmdpi.com |
| Sonolysis (575 kHz) | PFAS Mixture (including short-chain) | ~63% | 8 hours | ucl.ac.uk |
| Sequential Plasma & UV/H₂O₂ | Perfluorooctanoic Acid (PFOA) & intermediates | ~80% | > 30 mins | ispc-conference.org |
Reaction Kinetics and Mechanisms of Degradation
The degradation of this compound, like other PFCAs, generally proceeds through a mechanism initiated at the carboxylate functional group, followed by the sequential removal of difluorocarbene (-CF₂-) units. nih.govresearchgate.netgdut.edu.cn This process is often referred to as a chain-shortening or "unzipping" mechanism.
Mechanism of Degradation: The primary degradation pathway involves several key steps:
Initiation (Decarboxylation): The process typically begins with the removal of the carboxylate head group (-COO⁻) through oxidation or interaction with reactive species (e.g., hydroxyl radicals, sulfate radicals, or hydrated electrons), forming a perfluorobutyl radical (C₄F₉•). nih.govmdpi.com
Chain Shortening: The resulting perfluoroalkyl radical is unstable and reacts with species in the solution (like water or hydroxyl radicals) to form a shorter-chain PFCA. For example, the C₄F₉• radical can be transformed into perfluorobutanoic acid (PFBA). nih.govmdpi.com
Stepwise Degradation: This cycle of decarboxylation and subsequent reaction continues, progressively shortening the carbon chain one CF₂ group at a time, leading to the formation of even shorter PFCAs (e.g., perfluoropropionic acid and trifluoroacetic acid) and the concurrent release of fluoride ions. nih.govnih.govresearchgate.net Perfluoropentanoic acid (PFPeA) itself is a frequently identified intermediate in the degradation of longer-chain PFCAs such as perfluorooctanoic acid (PFOA) and perfluorodecanoic acid (PFDA). nih.govnih.govmdpi.com
Reaction Kinetics: The kinetics of this compound degradation are highly dependent on the treatment technology and reaction conditions. Generally, the degradation of PFCAs follows pseudo-first-order kinetics. nih.govmdpi.com The rate of degradation is influenced by the length of the perfluoroalkyl chain.
Studies comparing the degradation rates of different PFCAs have shown varied trends. In some photocatalytic systems, longer-chain PFCAs are removed faster than shorter-chain ones. researchgate.net However, other methods show different dependencies. For example, during ultrasonic degradation at a pH of 10.01, over 85% of PFPeA was degraded within 120 minutes, indicating effective degradation under these specific conditions. ucl.ac.uk Direct photolysis with 185 nm vacuum ultraviolet (VUV) light has also been shown to degrade PFOA into shorter-chain PFCAs, including PFPeA. nih.gov
The following table presents comparative kinetic data for the degradation of various short-chain PFCAs, illustrating the context for this compound's reactivity.
| Degradation Method | Compound(s) | Degradation Rate / Percentage | Reaction Time | Reference |
| Direct Photolysis (VUV) | Perfluorobutanoic acid (PFBA), PFPeA | 16.3% (PFBA), 24.3% (PFPeA) | Not specified | mdpi.com |
| Sonolysis (pH 10.01) | PFPeA, Perfluorohexanoic acid (PFHxA) | >85% | 120 minutes | ucl.ac.uk |
| Sonolysis (575 kHz) | PFBA, PFHxA | 83% (PFBA), 94% (PFHxA) | 8 hours | ucl.ac.uk |
| Photocatalysis (TiO₂/UVC) | Short-chain PFCAs | Not effectively removed by chemical decomposition | Not specified | researchgate.net |
Remediation Strategies for Sodium Perfluorovalerate Contamination
Adsorption Technologies
Adsorption is a widely utilized and effective method for removing PFAS from water. mdpi.com This process involves the accumulation of the contaminant (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of adsorption for sodium perfluorovalerate is influenced by the properties of both the compound and the adsorbent material, as well as the chemistry of the water matrix. mdpi.com
Granular activated carbon (GAC) is a well-established and commonly used adsorbent for water treatment due to its high porosity and large surface area. ewadirect.comnih.gov However, the efficacy of GAC for the removal of short-chain PFAS like this compound can be limited compared to long-chain PFAS. nih.gov The shorter fluorinated carbon chain of this compound results in weaker hydrophobic interactions with the carbon surface, leading to lower adsorption capacity and faster breakthrough in treatment systems. mdpi.com
Despite these challenges, GAC can still be an effective treatment option, particularly when using specific types of activated carbon. For instance, GAC derived from bituminous coal has shown better performance for the removal of some short-chain PFAS. ewadirect.com The effectiveness of GAC is also dependent on the empty bed contact time (EBCT), with longer contact times generally leading to improved removal.
Table 1: Performance of Granular Activated Carbon (GAC) for Short-Chain PFAS Removal
| PFAS Compound | GAC Type | Influent Concentration (ng/L) | Removal Efficiency (%) | Reference |
| Perfluorobutanoic acid (PFBA) | Bituminous Coal-based | Not specified | >99 (after 10,000 bed volumes) | battelle.org |
| Perfluorobutanesulfonic acid (PFBS) | Not specified | Not specified | Lower than long-chain PFAS | battelle.org |
Ion Exchange Resins
Ion exchange (IX) resins have emerged as a highly effective alternative to GAC, especially for the removal of short-chain PFAS. ewadirect.comresearchgate.net These resins are synthetic polymers with charged functional groups that can exchange their mobile ions with the anionic perfluorovalerate ions in the water. mdpi.com Anion exchange resins, in particular, show strong potential for removing both short-chain and ultrashort-chain PFAS. ewadirect.com
The performance of IX resins is influenced by their polymer matrix. Polystyrene-based resins, for example, tend to exhibit higher removal efficiency for PFAS compared to polyacrylic-based resins due to their greater hydrophobicity. researchgate.net Research has shown that certain anion exchange resins can achieve high removal capacities for a range of PFAS, including those with shorter chains. ewadirect.com For instance, one study highlighted a resin that removed over 90% of 35 different PFAS compounds, including short-chain variants, within 24 hours. researchgate.net
Table 2: Ion Exchange Resin Performance for Short-Chain PFAS Removal
| Resin Type | PFAS Compound | Removal Efficiency (%) | Key Findings | Reference |
| Polystyrene-based | Multiple short-chain PFAS | >90 | Higher efficiency than polyacrylic resins | researchgate.netresearchgate.net |
| Anion Exchange Resin (A900) | Perfluorobutanoic acid (PFBA) | 91.18 | High capacity at high concentrations | ewadirect.com |
Novel Adsorbent Materials (e.g., Metal-Organic Frameworks (MOFs), Hydrotalcite)
In the quest for more efficient and selective adsorbents, novel materials such as metal-organic frameworks (MOFs) and hydrotalcite have been investigated.
Metal-Organic Frameworks (MOFs) are a class of porous materials with exceptionally high surface areas and tunable structures. researchgate.net These characteristics make them promising candidates for the adsorption of various contaminants, including PFAS. The ability to tailor the pore size and surface chemistry of MOFs allows for the potential design of adsorbents with high selectivity for specific PFAS like this compound. Research has shown that certain MOFs can exhibit high adsorption capacities for fluorocompounds. rsc.org
Hydrotalcite , a type of layered double hydroxide (B78521), has also demonstrated potential for PFAS removal. nih.gov Calcined hydrotalcite, in particular, has shown high uptake capacity for perfluorooctanoic acid (PFOA), a related long-chain PFAS. nih.gov The removal mechanism is believed to involve a combination of ion exchange, electrostatic attraction, and hydrophobic interactions. nih.gov While specific data for this compound is limited, the promising results for other PFAS suggest that hydrotalcite-based materials warrant further investigation for short-chain PFAS remediation.
The removal of this compound through adsorption is governed by a combination of mechanisms:
Electrostatic Interactions: As an anionic compound, the negatively charged carboxylate head of the perfluorovalerate ion can be attracted to positively charged sites on the surface of an adsorbent. mdpi.comnih.gov This is a primary mechanism in the performance of anion exchange resins.
Hydrophobic Interactions: The fluorinated carbon tail of this compound is hydrophobic and tends to repel from water. This hydrophobic tail can adsorb onto non-polar surfaces of adsorbents like activated carbon. mdpi.com However, for short-chain PFAS like perfluorovalerate, this interaction is weaker compared to long-chain compounds.
Self-Aggregation: At higher concentrations, PFAS molecules can aggregate to form micelles, which can then adsorb onto the adsorbent surface.
The relative importance of these mechanisms depends on the specific adsorbent, the chemical properties of the water (such as pH and ionic strength), and the concentration of this compound. mdpi.com
Membrane Filtration Techniques
Membrane filtration is another key technology for the removal of PFAS from water. This process uses a semi-permeable membrane to separate contaminants from the water based on size and charge.
Reverse osmosis (RO) is a high-pressure membrane filtration process that is highly effective at removing a wide range of contaminants, including PFAS. nih.gov RO membranes have very small pore sizes that can effectively block the passage of PFAS molecules, including short-chain compounds like this compound. Studies have shown that RO can achieve high rejection efficiencies of over 95% for various PFAS. njit.edu
The primary rejection mechanism in RO is size exclusion. njit.edu However, electrostatic interactions can also play a role, particularly for charged molecules like perfluorovalerate. The performance of RO can be influenced by factors such as the operating pressure and the chemistry of the feed water, including pH and the presence of other dissolved solids. njit.edu
Table 3: Reverse Osmosis Rejection of Various Contaminants
| Contaminant | Typical Rejection Percentage (%) |
| Sodium | 92-98 |
| Nitrate | 93-96 |
| Arsenic | 94-96 |
| Lead | 96-98 |
| PFAS (general) | >95 |
Note: Data compiled from various sources indicating general RO performance. njit.edupurewaterproducts.com
Nanofiltration (NF)
Nanofiltration is a pressure-driven membrane separation process that has demonstrated effectiveness in removing a wide range of PFAS from water. The primary mechanisms governing the rejection of PFAS, including this compound, are size exclusion and electrostatic repulsion between the anionic PFAS molecules and the typically negatively charged membrane surface.
Research indicates that the removal efficiency of PFAS by nanofiltration is influenced by the compound's molecular weight and the membrane's properties, such as its molecular weight cutoff (MWCO). While high-pressure membranes like nanofiltration and reverse osmosis can achieve high rejection rates for many PFAS, studies have shown that the rejection of short-chain compounds like PFPeA can be lower compared to their long-chain counterparts. For instance, typical rejection rates for short-chain PFAS by NF membranes can range from 20% to 70%, while rates for long-chain PFAS are often between 85% and 95% lu.se. The effectiveness is highly dependent on the specific membrane used. Tighter NF membranes, such as the NF90, generally exhibit higher rejection rates for a broad range of PFAS compared to looser membranes like the NF270 mdpi.com.
A study examining a novel PFAS removal approach using an NF pilot system reported a 37% removal efficiency for PFPeA from the NF concentrate through a subsequent foam fractionation process, indicating the challenge of separating this specific short-chain compound researchgate.net.
Table 1: Nanofiltration Performance for Short-Chain PFAS Removal
| Membrane Type | Target Compound | Rejection Efficiency (%) | Reference |
| NF (General) | Short-Chain PFAS | 20 - 70% | lu.se |
| NF Pilot | PFPeA (in concentrate) | 37% | researchgate.net |
| NF90 | General PFAS | >98% | mdpi.com |
| NF270 | General PFAS | 99% | mdpi.com |
Chemical Treatment Technologies
Chemical treatment technologies aim to degrade the highly stable carbon-fluorine bonds in this compound, transforming it into less harmful substances. These methods typically involve the generation of highly reactive radicals to initiate the decomposition process.
Chemical Oxidation (e.g., Sodium Persulfate)
In situ chemical oxidation (ISCO) using activated sodium persulfate is a prominent technology for treating recalcitrant organic contaminants. When activated by heat, high pH, or transition metals, the persulfate anion (S₂O₈²⁻) generates powerful sulfate (B86663) radicals (SO₄•⁻) and, in some conditions, hydroxyl radicals (•OH). These radicals are capable of degrading PFAS.
Research into persulfate oxidation has often focused on longer-chain PFAS like perfluorooctanoic acid (PFOA). These studies show that PFOA degrades into a series of shorter-chain perfluorocarboxylic acids (PFCAs), including perfluoropentanoic acid (PFPeA), before eventual mineralization. One study on heat-activated persulfate under acidic conditions (pH ≤ 3) demonstrated the transformation of PFOA, resulting in the formation of PFPeA among other short-chain PFCAs uts.edu.au. The degradation follows a pseudo-first-order kinetic model, with the reaction rate being highly dependent on temperature and pH nih.govresearchgate.net. While effective for initiating the breakdown of long-chain compounds, the subsequent degradation of the resulting short-chain intermediates like PFPeA is significantly slower, posing a challenge for complete mineralization nih.gov.
Table 2: Formation of PFPeA as an Intermediate in PFOA Degradation by Heat-Activated Persulfate
| Initial Compound | Treatment Conditions | Intermediate Formed | Kinetic Model | Activation Energy (Ea) | Reference |
| PFOA | Heat (30-50°C), Acidic (pH 2.0), Persulfate | PFPeA, PFHxA, PFBA | Pseudo-first-order | 56.2 kJ/mol | nih.gov |
Electrochemical Remediation
Electrochemical remediation, or electrochemical oxidation (EO), is an advanced oxidation process that has shown significant promise for the complete destruction of PFAS, including this compound. This technology typically employs anodes with a high oxygen evolution potential, such as Boron-Doped Diamond (BDD) electrodes. The process involves the generation of strong oxidizing agents, primarily hydroxyl radicals (•OH), and direct electron transfer from the PFAS molecule to the anode surface uit.nonih.gov.
The degradation of PFCAs like PFPeA is initiated by a direct electron transfer from the carboxylate head group to the anode, leading to decarboxylation and the formation of a perfluoroalkyl radical. This radical then undergoes further reactions, leading to the sequential removal of CF₂ units and eventual mineralization to fluoride (B91410) ions and carbon dioxide. Studies have shown that the degradation kinetics of PFCAs generally decrease as the carbon chain length decreases mdpi.com. However, other research has indicated that the rate constants for PFPeA can be higher than for some other short- and long-chain compounds under certain conditions acs.org. For example, one pilot-scale study found the degradation rate constants followed the order of PFPeA > PFBA > PFHpA > PFHxA > PFOA acs.org.
Table 3: Electrochemical Degradation of PFPeA and Related PFAS using BDD Electrodes
| Target Compound | Current Density (mA/cm²) | Pseudo-first-order Rate Constant (k) | Degradation Efficiency | Reference |
| PFOA | 14 - 21.4 | - | Up to 100% (after 3-4h) | uit.noresearchgate.net |
| PFOS | - | - | 65 - 80% | uit.no |
| PFPeA | - | Higher than PFOA, PFHxA, PFHpA | Final degradation lower than PFOA | acs.org |
| PFBA | 390 | 0.0039 min⁻¹ | - | researchgate.net |
Immobilization and Stabilization Methods
Immobilization and stabilization are remediation strategies that aim to reduce the mobility and bioavailability of contaminants in soil and water rather than destroying them. This is typically achieved by adding sorbent materials that bind the contaminant, preventing it from leaching into groundwater or migrating off-site.
For PFAS like this compound, various sorbents have been investigated, with activated carbon (AC) being the most common. The primary sorption mechanisms are thought to be hydrophobic and electrostatic interactions researchgate.net. However, the effectiveness of these materials is significantly influenced by the chain length of the PFAS molecule. Short-chain PFAS, including PFPeA, are generally more water-soluble and less hydrophobic than their long-chain counterparts, leading to lower adsorption capacities on conventional sorbents like granular activated carbon (GAC) and biochar researchgate.netrsc.org.
Specialized commercial sorbents have been developed to improve the capture of a broader range of PFAS. For example, Fluoro-sorb® 200, a modified clay-based adsorbent, has demonstrated a significant capacity for adsorbing various PFAS, including short-chain compounds. Adsorption isotherm studies provide quantitative data on the partitioning of a contaminant between the liquid and solid (sorbent) phase at equilibrium.
Table 4: Adsorption Isotherm Data for PFPeA on Fluoro-sorb® 200 Adsorbent
| Adsorbent | Target Compound | Isotherm Type | Adsorption Capacity | Conditions | Reference |
| Fluoro-sorb® 200 | PFPeA | Piecewise (Linear/Langmuir) | Influenced by concentration | AFFF-contaminated groundwater | mineralstech.com |
Synergistic Remediation Approaches
Combining different treatment technologies can overcome the limitations of individual processes, leading to more effective and efficient remediation of complex contaminant mixtures. These synergistic approaches are being explored for PFAS contamination to enhance removal efficiencies, particularly for challenging short-chain compounds.
Combined Adsorption-Coagulation
Conventional coagulation, a standard water treatment process using chemicals like alum or ferric chloride to aggregate suspended particles, is largely ineffective for removing dissolved PFAS researchgate.netrsc.orgumn.edu. However, its performance can be significantly improved by combining it with an adsorption process.
"Enhanced coagulation" involves modifying the standard process, for instance, by adding powdered activated carbon (PAC) as a sorbent or a cationic surfactant to improve the aggregation and removal of anionic PFAS. Research on surfactant-enhanced coagulation has shown that it can dramatically increase the removal of both long-chain and some short-chain PFAS rsc.orgfosan.orgosti.gov. The addition of a cationic surfactant like cetyltrimethylammonium chloride (CTAC) can form ion pairs with anionic PFAS, increasing their hydrophobicity and facilitating their removal with the coagulant flocs rsc.org.
While this method has proven effective for short-chain sulfonates (like PFBS) and long-chain carboxylates (like PFOA), its efficacy for short-chain carboxylates is less pronounced. Studies have shown that for PFBA (a C4 analogue of PFPeA), the addition of a cationic surfactant did not significantly improve removal by coagulation, suggesting that this specific approach may have limitations for this compound rsc.orgfosan.org.
Table 5: Removal of Various PFAS by Surfactant-Enhanced Coagulation with Ferric Chloride and CTAC
| Target Compound | Chain Length & Type | Removal Efficiency (%) | Reference |
| PFBA | C4 Carboxylate | <1% | rsc.org |
| PFBS | C4 Sulfonate | >40% | rsc.org |
| PFOA | C8 Carboxylate | >80% | rsc.org |
| PFOS | C8 Sulfonate | >80% | rsc.org |
Integration of Separation and Destruction Technologies for this compound Contamination
The remediation of water sources contaminated with this compound, a short-chain per- and poly-fluoroalkyl substance (PFAS), presents a significant challenge due to its high mobility and persistence in the environment. Stand-alone remediation technologies often have limitations; separation technologies accumulate a concentrated waste stream requiring further management, while destruction technologies can be inefficient and costly for treating large volumes of contaminated water. Consequently, an integrated approach, coupling separation and destruction technologies into a "treatment train," is emerging as a more effective and sustainable strategy for the comprehensive management of this compound and other PFAS.
This approach typically involves a two-step process:
Separation and Concentration: The initial step employs a separation technology to remove this compound from the large volume of contaminated water and concentrate it into a smaller, more manageable volume.
Destruction: The concentrated, low-volume waste stream is then treated with a destructive technology to break down the this compound molecules.
Research Findings on Integrated Systems
Several studies have investigated the efficacy of various combinations of separation and destruction technologies for the remediation of short-chain PFAS, including the anionic form of this compound, perfluoropentanoic acid (PFPeA).
Foam Fractionation Coupled with Plasma Destruction:
Foam fractionation is a separation technique that exploits the surfactant properties of PFAS, like this compound, to concentrate them at the air-water interface of bubbles. Research has shown that coupling foam fractionation with a destruction technology like enhanced contact plasma (ECP) can be an effective treatment train. ascelibrary.org While foam fractionation alone is generally more effective for longer-chain PFAS, the addition of a cationic surfactant, such as cetrimonium (B1202521) bromide (CTAB), has been shown to marginally improve the removal of short-chain perfluorinated carboxylic acids, including PFPeA. ascelibrary.org In one bench-scale study, after separation via foam fractionation, the concentrated foam fractionate was subjected to ECP treatment, which resulted in the reduction of 17 of the 19 detected PFAS to below detection limits within 765 minutes. ascelibrary.org
Table 1: Performance of Foam Fractionation with Enhanced Contact Plasma (ECP) for Short-Chain PFAS
| Technology | Target Contaminant Group | Key Finding | Reference |
|---|---|---|---|
| Foam Fractionation + ECP | Short-chain PFCAs (including PFPeA) | Addition of CTAB marginally improved removal during the foam fractionation step. Subsequent ECP treatment of the concentrate reduced most PFAS to below detection limits. | ascelibrary.org |
Ion Exchange Resin Coupled with Plasma or Electrochemical Oxidation:
Ion exchange (IX) resin is a widely used separation technology for PFAS removal from water. The resin can be regenerated, producing a highly concentrated PFAS waste stream. This concentrate can then be effectively treated by destructive technologies.
A study utilizing a treatment train of IX resin followed by a plasma reactor demonstrated a greater than 99% reduction of short-chain PFAAs in 6 hours of treatment in a "high-concentration" reactor. researchgate.net For residual low concentrations, the addition of the cationic surfactant CTAB to a "low-concentration" plasma reactor led to the removal of short-chain PFAAs (excluding PFBA) to below detection limits within 90 minutes. researchgate.net
Another integrated approach involves coupling regenerable ion exchange resin with electrochemical oxidation (EO). In a pilot-scale study, the concentrated still bottom from the IX resin regeneration process was treated with EO. While the degradation of short-chain PFAAs like PFPeA was observed to be slower than that of long-chain compounds, a noticeable reduction in concentration was achieved over time.
Table 2: Performance of Ion Exchange Resin with Destruction Technologies for Short-Chain PFAS
| Separation Technology | Destruction Technology | Target Contaminant Group | Reported Removal Efficiency | Treatment Time | Reference |
|---|---|---|---|---|---|
| Ion Exchange Resin | Plasma Reactor | Short-chain PFAAs | >99% | 6 hours | researchgate.net |
| Ion Exchange Resin | Electrochemical Oxidation | PFPeA | Degradation observed, slower than long-chains | Ongoing over 80 hours | newmoa.org |
Challenges and Considerations:
The integration of separation and destruction technologies is a promising approach for the remediation of this compound. However, the effectiveness of these systems can be influenced by the specific combination of technologies used and the chemical matrix of the contaminated water. For instance, the presence of other organic matter can impact the efficiency of both the separation and destruction processes. Further research and pilot-scale studies are necessary to optimize these integrated systems for the reliable and cost-effective remediation of this compound from contaminated water sources.
Interactions of Sodium Perfluorovalerate with Environmental and Model Biological Matrices
Sorption to Geologic and Organic Materials
The sorption of sodium perfluorovalerate to solid matrices in the environment is a key process influencing its distribution between aqueous and solid phases. This process is dictated by a combination of electrostatic and hydrophobic interactions, which are in turn affected by the properties of the sorbent material and the surrounding solution chemistry. encyclopedia.pub
The interaction of perfluoroalkyl substances with mineral surfaces is significantly influenced by the surface charge of the mineral. Iron oxides, such as goethite (α-FeOOH), are common mineral phases in soils and sediments and can play a role in the sorption of PFAS. nih.govresearchgate.net Studies on various PFAS have shown that sorption to positively charged mineral surfaces, like alumina, is primarily driven by electrostatic attraction between the negatively charged carboxylate headgroup of the PFAS molecule and the positively charged mineral surface. nih.govresearchgate.net Conversely, little to no sorption is observed on negatively charged surfaces like silica. nih.gov
For goethite, the point of zero charge (pzc) is typically around pH 7.5-9. geologyscience.ru At pH values below the pzc, the goethite surface is positively charged, favoring the electrostatic attraction of anionic compounds like the perfluorovalerate anion. As the pH increases and approaches the pzc, the surface charge becomes less positive, leading to a decrease in sorption. The sorption of other oxyanions on goethite has been extensively studied, providing a framework for understanding these surface complexation reactions. nih.govnih.gov
Table 1: Factors Influencing PFAS Sorption on Mineral Surfaces
| Factor | Influence on Sorption | Primary Mechanism |
|---|---|---|
| Mineral Surface Charge | Positively charged surfaces enhance sorption of anionic PFAS. | Electrostatic Attraction |
| pH of Solution | Lower pH (below the mineral's pzc) generally increases sorption. | Increased positive surface charge |
| Ionic Strength | Can influence the electrical double layer and affect electrostatic interactions. | Electrostatic Interactions |
The sorption of PFAS to soils and sediments is a multifaceted process influenced by the physicochemical properties of both the chemical and the environmental matrix. nih.gov For shorter-chain PFAS like this compound, sorption is generally weaker compared to their long-chain counterparts. mdpi.com This is attributed to the lower hydrophobicity of the shorter fluorinated carbon tail. researchgate.net
Soil and sediment organic matter, which includes humic and fulvic acids, is a primary driver for the sorption of many organic contaminants, including PFAS. researchgate.netdeswater.com The hydrophobic fluorinated tail of this compound can partition into the hydrophobic domains of organic matter. researchgate.net
The chemistry of the surrounding aqueous solution plays a critical role in the sorption of this compound.
pH: The pH of the solution affects both the charge of the perfluorovalerate anion and the surface charge of the sorbent materials. researchgate.net As a strong acid, perfluorovaleric acid will be predominantly in its anionic form in typical environmental pH ranges. A decrease in pH can increase the positive surface charge of variable-charge minerals like goethite, leading to enhanced electrostatic attraction and increased sorption. encyclopedia.pubfrontiersin.org
Ionic Strength: The ionic strength of the solution can influence electrostatic interactions. An increase in ionic strength can lead to a compression of the electrical double layer at the mineral surface, which can affect the sorption of ionic compounds. nih.govresearchgate.net For PFAS, increasing ionic strength has been observed to enhance adsorption at air-water interfaces and can lead to greater retardation during transport in porous media, a phenomenon influenced by changes in the surface tension and aggregation behavior of the PFAS molecules. nih.govepa.gov The presence of different cations (e.g., Na⁺ vs. Ca²⁺) can also influence PFAS transport, with divalent cations generally causing more retardation. nih.gov
Table 2: Summary of Solution Chemistry Effects on this compound Sorption
| Parameter | Effect on Sorption | Underlying Mechanism(s) |
|---|---|---|
| pH | Decreasing pH generally increases sorption to minerals. | Increased positive surface charge of minerals enhances electrostatic attraction. |
| Ionic Strength | Increasing ionic strength can enhance sorption/retardation. | Compression of the electrical double layer; "salting-out" effect promoting partitioning to interfaces. |
Interfacial Behavior and Self-Aggregation
As an amphiphilic substance with a hydrophilic carboxylate head and a hydrophobic/lipophobic perfluorinated tail, this compound exhibits surface-active properties. This leads to its accumulation at interfaces and the formation of aggregates in solution under certain conditions.
Surfactants, like this compound, in an aqueous solution will initially accumulate at the air-water interface, reducing the surface tension of the water. wikipedia.org As the concentration of the surfactant increases, a point is reached where the interface is saturated, and the surfactant molecules begin to self-assemble in the bulk solution to form organized structures called micelles. nih.gov This concentration is known as the Critical Micelle Concentration (CMC). wikipedia.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Goethite |
| Humic Acid |
| Fulvic Acid |
| Perfluorovaleric acid |
| Alumina |
| Silica |
Hemimicelle Formation
While the formation of micelles (spherical aggregates of surfactant molecules) in bulk solution occurs above a specific concentration known as the critical micelle concentration (CMC), the formation of surface aggregates, or hemimicelles, can occur at solid-liquid interfaces at concentrations significantly lower than the CMC. For surfactants, it has been noted that hemimicelles can form at concentrations that are three-fold lower than the bulk CMC. researchgate.net This process is driven by the adsorption of individual surfactant monomers onto a surface. As the surface concentration increases, these adsorbed molecules can associate through hydrophobic interactions between their fluorinated carbon tails, forming aggregates.
For this compound, this aggregation at a solid-water interface would involve the carboxylate head groups orienting towards the aqueous phase while the perfluorinated tails associate with each other, creating a micelle-like structure on the surface. This phenomenon is significant as it can alter the surface properties of solids, such as minerals or sediments in the environment, influencing the transport and fate of the compound and other contaminants. The adsorption process for short-chain perfluoroalkyl acids (PFAAs) like perfluorovaleric acid is influenced by factors such as their lower hydrophobicity compared to long-chain counterparts, which can affect their competition for binding sites on surfaces. nih.gov
Surface Activity and Adsorption at Interfaces
This compound, as a salt of a perfluorinated carboxylic acid (PFCA), is a fluorosurfactant, meaning it is highly effective at reducing the surface tension of water. wikipedia.org When dissolved in water, the amphiphilic molecules preferentially migrate to the air-water interface. The hydrophobic and lipophobic perfluorinated tails orient towards the air, while the hydrophilic carboxylate head groups remain in the water. This arrangement disrupts the cohesive energy of water at the surface, thereby lowering the surface tension.
The surface activity of PFCAs increases with the length of the perfluoroalkyl chain up to a certain point. However, even short-chain compounds like this compound exhibit significant surface activity. The reduction in surface tension is dependent on the concentration of the surfactant in the bulk solution until the CMC is reached. At the CMC, the interface becomes saturated with monomers, and any further addition of the surfactant leads to the formation of micelles in the bulk solution, after which the surface tension remains relatively constant. wikipedia.org
The adsorption and surface activity of this compound are also influenced by solution conditions such as pH and the presence of electrolytes. Changes in pH affect the ionization state of the carboxylate headgroup, which in turn alters the interfacial activity. lsu.edu The presence of electrolytes, such as salts, can enhance surface activity by reducing the electrostatic repulsion between the ionic headgroups at the interface, promoting more efficient packing. nih.gov
Table 1: Surface Activity of Short-Chain Perfluoroalkyl Carboxylic Acids (PFCAs)
This table presents data for Perfluoropentanoic Acid (PFPeA), the acid form of this compound, and a related short-chain PFCA to illustrate typical values. Surface tension can vary with measurement conditions such as temperature, pH, and electrolyte concentration.
| Compound | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| Perfluoropentanoic Acid (PFPeA) | Data not consistently available in searched literature | ~50-60 (Estimated based on trends) |
| Perfluorobutanoic Acid (PFBA) | ~84 | Data varies |
| Perfluorooctanoic Acid (PFOA) | ~25-29 | ~15.2 |
Note: Specific CMC and surface tension values for PFPeA are not consistently reported in the reviewed literature. The provided estimate is based on the general trend of increasing CMC and higher surface tension at CMC for shorter-chain PFCAs compared to longer-chain ones like PFOA. researchgate.netnih.govnih.govresearchgate.net
Molecular-Level Interactions with Biological Components (Model Systems)
Binding to Model Proteins (e.g., Bovine Serum Albumin)
This compound has been shown to bind to serum albumins, which are the primary transport proteins for many PFAS in the blood. duke.edu Bovine Serum Albumin (BSA) is commonly used as a model protein in these studies due to its structural similarity to human serum albumin (HSA). duke.edu Studies evaluating a range of PFAAs, including short-chain variants, demonstrate that even compounds with shorter fluorinated chains like perfluoropentanoate (the anion of this compound) exhibit strong associations with BSA. nih.gov Association constants (Ka) for perfluoropentanoate with BSA have been determined to be on the order of 10⁶ M⁻¹, which is comparable to the binding affinities observed for some long-chain PFAAs. nih.gov This strong binding is significant as it influences the distribution and residence time of the compound in biological systems. nih.gov
Mechanistic Basis of Binding (Hydrophobic, Electrostatic, Steric)
The binding of this compound to BSA is a complex process driven by a combination of non-covalent interactions:
Hydrophobic Interactions: The primary driving force for the binding of many PFAS to albumin is the hydrophobic interaction between the fluorinated carbon tail of the molecule and the hydrophobic pockets within the protein's structure. duke.edu Although the C4 perfluorinated tail of perfluorovalerate is short, this interaction is still a significant contributor to the binding energy.
Electrostatic Interactions: As an anionic compound (perfluoropentanoate), electrostatic interactions play a crucial role. The negatively charged carboxylate headgroup can interact favorably with positively charged amino acid residues, such as lysine (B10760008) and arginine, on the surface or within the binding sites of the BSA molecule. For short-chain PFAAs, electrostatic interactions may play a proportionally larger role in binding compared to longer-chain compounds. nih.gov
Van der Waals Forces and Hydrogen Bonds: These forces also contribute to the stability of the BSA-perfluorovalerate complex. nih.gov The fluorinated tail can engage in van der Waals interactions within the binding pocket, while the carboxylate headgroup is capable of forming hydrogen bonds with appropriate donor groups on the protein.
Influence of Molecular Structure and Solution Conditions on Binding
The affinity of this compound for BSA is modulated by both its own molecular structure and the conditions of the surrounding solution:
Molecular Structure: The binding affinity of PFCAs to albumin generally increases with the length of the perfluoroalkyl chain due to enhanced hydrophobic interactions. However, for very long chains, steric hindrance can lead to a decrease in affinity. nih.gov As a short-chain compound, perfluorovalerate's binding is a balance between its moderate hydrophobicity and the strong electrostatic contribution from its carboxylate headgroup. The type of ionic headgroup also matters; for an equivalent chain length, sulfonates tend to exhibit higher affinity for BSA than carboxylates. nih.gov
Solution Conditions (pH and Ionic Strength):
pH: Solution pH can alter the binding affinity by causing conformational changes in the BSA protein structure. nih.govnih.gov Changes in pH affect the protonation state of amino acid residues in the binding sites, thereby modifying the potential for electrostatic interactions.
Ionic Strength: The presence of salts in the solution can influence electrostatic interactions. At high ionic strength, the screening of charges can weaken the electrostatic attraction between the negatively charged perfluorovalerate and positively charged sites on the protein, potentially altering the binding affinity.
Table 2: Binding Affinity of Selected Short-Chain Perfluoroalkyl Carboxylic Acids (PFCAs) to Bovine Serum Albumin (BSA)
This table presents dissociation constants (Kd) and association constants (Ka) from various studies. Lower Kd and higher Ka values indicate stronger binding affinity. Methodologies and experimental conditions can influence these values.
| Compound | Binding Constant Type | Value | Reference |
| Perfluoropentanoate (PFPeA) | Association Constant (Ka) | ~2.0 x 10⁶ M⁻¹ | nih.gov |
| Perfluorobutanoate (PFBA) | Dissociation Constant (Kd) | 3.06 ± 0.35 mM | nih.gov |
| Perfluorohexanoate (PFHxA) | Dissociation Constant (Kd) | 1.05 ± 0.08 mM | nih.gov |
Interactions with Model Membranes and Lipids (e.g., Phospholipids)
As an amphiphilic molecule, this compound interacts with model biological membranes, such as liposomes and vesicles composed of phospholipids (B1166683). These interactions are governed by the partitioning of the molecule between the aqueous phase and the lipid bilayer. The hydrophobic perfluorinated tail has an affinity for the hydrophobic core of the membrane, while the hydrophilic carboxylate headgroup interacts with the polar headgroups of the phospholipids at the membrane surface.
The insertion of short-chain PFAS like this compound into the lipid bilayer can lead to several structural and functional perturbations:
Increased Membrane Permeability: The incorporation of surfactant molecules can disrupt the ordered packing of the phospholipid acyl chains, creating defects in the membrane structure. This disruption can lead to an increase in the permeability of the membrane to water and other small molecules. researchgate.net
Destabilization of Lipid Packing: The presence of perfluorovalerate molecules within the bilayer can destabilize lipid packing and alter the phase organization of the membrane. Studies on other short-chain PFAS have shown they can induce a disordering effect on the lipid acyl chains.
Alteration of Membrane Fluidity: By inserting into the bilayer, perfluorovalerate can affect the fluidity of the membrane. This can have consequences for the function of integral membrane proteins and other membrane-associated cellular processes.
The extent of these interactions depends on the concentration of this compound and the specific composition of the model membrane, including the type of phospholipid headgroups and the length and saturation of their acyl chains.
Computational Modeling of Interactions
Computational modeling serves as a powerful tool to investigate the interactions of this compound at a molecular level, providing insights that are often difficult to obtain through experimental methods alone. These in silico approaches allow for a detailed examination of the forces, energies, and dynamics governing the behavior of this compound in complex environmental and biological systems.
Molecular Dynamics (MD) Simulations of Adsorption and Interfacial Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular-level processes, such as the adsorption of this compound onto surfaces and its behavior at interfaces. nih.govnih.gov
MD simulations have been effectively used to predict the partitioning and investigate the adsorption mechanisms of various per- and polyfluoroalkyl substances (PFAS) on different environmental matrices, such as clay minerals. acs.orgresearchgate.net These studies provide a framework for understanding how this compound, a short-chain PFAS, would behave. In a typical simulation setup, a simulation box is created containing the this compound molecules, water molecules, and a surface representing an environmental or biological matrix (e.g., clay, lipid bilayer). acs.org The interactions between atoms are described by a set of parameters known as a force field. acs.org
Several force fields are commonly employed in the simulation of PFAS interactions:
CLAYFF: Specifically designed for clay and mineral surfaces. acs.org
OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): Widely used for organic molecules and proteins. acs.org
AMBER (Assisted Model Building with Energy Refinement): Commonly used for biomolecules. acs.org
SPC/E (Extended Simple Point Charge Model): A common model for water molecules. acs.org
The simulation proceeds by calculating the forces on each atom at a given time step and updating their positions and velocities, thus tracking the trajectory of the system. This allows for the analysis of adsorption processes, the orientation of molecules at interfaces, and the dynamics of the surrounding water and ions. nih.gov
Research on short-chain PFAS similar to this compound reveals that adsorption is often favorable on hydrophobic domains of surfaces. researchgate.net The fluorinated carbon chain tends to adopt a flat orientation on the surface, while the carboxylate head group interacts with the aqueous phase and any present cations. researchgate.net Metadynamics, an enhanced sampling technique, can be employed to explore the free energy landscape of the adsorption process, revealing the most stable binding configurations and the energy barriers for adsorption and desorption. researchgate.net Analysis of the energetics from these simulations often indicates that the adsorption of PFAS onto surfaces like smectite clay has large, favorable entropic contributions, even when the process is enthalpically unfavorable. researchgate.net
| Parameter | Description | Commonly Used Models/Software | Example from Literature |
|---|---|---|---|
| Simulation Software | Software package used to run the MD simulations. | GROMACS, LAMMPS, AMBER | Simulations of PFAS sorption to clay surfaces have been conducted with GROMACS and LAMMPS. acs.org |
| Force Field (PFAS) | Set of equations and parameters to describe the potential energy of the PFAS molecule. | OPLS-AA, AMBER | The OPLS-AA model has been applied for PFAS molecules in several studies. acs.orgresearchgate.net |
| Force Field (Surface) | Set of equations and parameters for the adsorbent material (e.g., clay, graphene). | CLAYFF | The CLAYFF force field is commonly used for clay minerals like smectite and kaolinite. acs.org |
| Water Model | Model used to represent water molecules in the simulation. | SPC/E, TIP3P | The SPC/E model is frequently used in simulations of PFAS in aqueous environments. acs.orgresearchgate.net |
| System Size | Dimensions of the simulation box and the number of atoms. | Varies, typically thousands of atoms. | A simulation box of approximately 5.18 × 5.39 × 12.6 nm has been used for PFAS adsorption on clay. acs.org |
| Simulation Time | The total time duration simulated. | Nanoseconds (ns) to microseconds (µs) | Simulations are run until the system reaches equilibrium, often requiring tens to hundreds of nanoseconds. nih.gov |
Quantum Chemistry Calculations for Interaction Energies
While MD simulations are excellent for studying the dynamics of large systems, quantum chemistry calculations provide a more accurate description of the electronic structure and energetics of molecular interactions. nih.gov These methods, particularly Density Functional Theory (DFT), are used to calculate the fundamental interaction energies between this compound and other molecules or surfaces. nih.gov
Quantum chemistry calculations can be used to:
Determine Binding Energies: Calculate the strength of the interaction between a this compound molecule and a specific site on a surface or another molecule. This is achieved by computing the total energy of the complex and subtracting the energies of the isolated molecules. nih.govresearchgate.net
Investigate Conformational Energetics: Analyze the relative energies of different spatial arrangements (conformers) of the this compound molecule. This is crucial as the molecule's shape influences its interactions. researchgate.net
Develop Accurate Force Fields: The results from high-level quantum calculations can be used to parameterize the force fields used in MD simulations, leading to more accurate and predictive classical simulations. researchgate.net
For instance, DFT calculations can be performed to understand the interaction between the carboxylate headgroup of perfluorovalerate and various cations (like Na⁺, K⁺, Ca²⁺) or functional groups on environmental surfaces. researchgate.net These calculations provide precise values for interaction energies, which are composed of several components, including electrostatic, exchange, induction, and dispersion forces. nih.gov
Studies on related perfluoroalkanes have used ab initio quantum chemistry to investigate conformational energetics. researchgate.net Such calculations reveal the energy barriers between different conformers (e.g., gauche and anti), which is information that can be used to develop transferable force fields for larger-scale MD simulations. researchgate.net The accuracy of these quantum mechanical methods allows for the reliable prediction of thermodynamic properties that can be compared with experimental data. researchgate.net
| Interacting System | Method | Calculated Property | Typical Energy Range (kcal/mol) | Significance |
|---|---|---|---|---|
| PFAS Headgroup - Cation (e.g., Ca²⁺) | DFT | Binding Energy | -20 to -50 | Quantifies the strength of cation bridging, which can stabilize PFAS adsorption on negatively charged surfaces. researchgate.net |
| Perfluoroalkane Conformers (gauche vs. anti) | Ab initio | Relative Energy | 0.5 to 2.0 | Determines the flexibility and preferred shape of the fluorinated tail, impacting packing and adsorption. researchgate.net |
| PFAS - Graphene Surface | DFT with dispersion correction | Adsorption Energy | -10 to -30 | Models the interaction with carbonaceous materials, relevant for understanding fate in soil and for remediation technologies. |
| Water - Anion (e.g., F⁻) | DFT | Hydration Free Energy | -100 to -120 | Characterizes the interaction with the solvent, which competes with adsorption to surfaces. researchgate.net |
By combining the strengths of both MD simulations and quantum chemistry calculations, a comprehensive, multi-scale understanding of the interactions of this compound with environmental and biological matrices can be achieved.
Comparative Studies and Future Research Directions for Sodium Perfluorovalerate
Comparison with Longer-Chain Perfluorinated Carboxylates
Sodium perfluorovalerate (PFPeA) exhibits notable differences in environmental fate and transport compared to its longer-chain counterparts like perfluorooctanoic acid (PFOA). Generally, as the carbon chain length of PFCAs decreases, their water solubility increases, and their tendency to adsorb to soil and sediment decreases. This makes shorter-chain compounds like PFPeA more mobile in aquatic environments.
Conversely, longer-chain PFCAs have a greater potential for bioaccumulation in living organisms. The bioaccumulation factor (BAF), which indicates the extent to which a chemical is absorbed by an organism from all environmental exposures, tends to increase with the length of the perfluoroalkyl chain. For instance, the log BAF for PFOA in fish muscle tissue is significantly higher than what would be expected for PFPeA, indicating a greater propensity for PFOA to accumulate in the food web. nih.gov The environmental half-life of these compounds also varies, with longer-chain PFCAs generally showing greater persistence in biological systems. For example, the half-life of PFOA in humans is estimated to be between 2.36 and 2.7 years. nih.govbmj.com
Table 1: Comparative Properties of this compound and Longer-Chain Perfluorinated Carboxylates
| Property | This compound (PFPeA) | Perfluorooctanoic Acid (PFOA) |
|---|---|---|
| Molecular Formula | C5HF9O2.Na | C8HF15O2 |
| Molecular Weight (g/mol) | 286.04 | 414.07 |
| Water Solubility | High | 9,500 mg/L |
| Log Bioaccumulation Factor (BAF) in fish muscle (L/kg) | Lower than PFOA | 1.9–3.7 mdpi.com |
| Environmental Half-life in Humans | Shorter than PFOA | 2.36 - 2.7 years nih.govbmj.com |
| Aquatic Toxicity (Zebrafish 96h LC50) | Generally lower than PFOA | 371–661.695 mg/L (embryos) frontiersin.org |
Comparative Analysis with Perfluorinated Sulfonates
When compared to perfluorinated sulfonates (PFSAs) such as perfluorooctane (B1214571) sulfonate (PFOS), this compound displays different environmental characteristics. PFSAs, particularly the long-chain variants, are known for their high bioaccumulation potential, often exceeding that of PFCAs with the same carbon chain length. The bioconcentration factor (BCF), a measure of a chemical's accumulation in an aquatic organism from water alone, for PFOS in fish can be in the range of 1,000 to 3,000 L/kg. battelle.org
In terms of toxicity, PFOS has been shown to be more toxic to aquatic organisms than PFOA. For instance, the 48-hour median lethal concentration (LC50) for PFOS in the water flea Daphnia carinata is 8.8 mg/L, whereas for PFOA it is 78.2 mg/L. cngb.org Short-chain PFCAs like PFPeA are generally considered to be less toxic than their long-chain sulfonate counterparts. The environmental persistence of both classes of compounds is a significant concern, with PFOS having a human half-life of approximately 3.4 years. bmj.com
Table 2: Comparative Properties of this compound and Perfluorinated Sulfonates
| Property | This compound (PFPeA) | Perfluorooctane Sulfonate (PFOS) |
|---|---|---|
| Molecular Formula | C5HF9O2.Na | C8HF17O3S |
| Molecular Weight (g/mol) | 286.04 | 500.13 |
| Water Solubility | High | 570 mg/L |
| Log Bioaccumulation Factor (BAF) in fish muscle (L/kg) | Lower than PFOS | 3.0–4.1 mdpi.com |
| Environmental Half-life in Humans | Shorter than PFOS | ~3.4 years bmj.com |
| Aquatic Toxicity (Zebrafish 96h LC50) | Generally lower than PFOS | 10.89–71 mg/L (embryos) frontiersin.org |
Research Gaps in Environmental Behavior and Remediation
Despite the increasing prevalence of this compound and other short-chain PFAS, significant research gaps remain in understanding their complete environmental profile. A primary area of uncertainty is the long-term fate and potential transformation of these compounds in various environmental compartments. While they are known to be persistent, their ultimate degradation pathways, if any, and the identity of potential transformation products are not well understood.
Furthermore, there is a pressing need for the development and optimization of effective remediation technologies for short-chain PFAS. Conventional water treatment methods, such as granular activated carbon adsorption, have shown limited effectiveness in removing these highly mobile and water-soluble compounds. Research into novel adsorbent materials, advanced oxidation processes, and other innovative treatment trains is crucial to address the challenge of removing this compound from contaminated water sources.
Advancements in Analytical Characterization
The accurate detection and quantification of this compound and other emerging PFAS in complex environmental matrices pose a significant analytical challenge. However, recent advancements in analytical instrumentation are helping to address this issue. While liquid chromatography with tandem mass spectrometry (LC-MS/MS) remains the standard technique, researchers are exploring new methods to enhance sensitivity and expand the scope of analysis.
One promising development is the use of supercritical fluid chromatography (SFC) coupled with mass spectrometry (SFC-MS/MS). This technique offers a more efficient and environmentally friendly alternative to conventional LC-MS/MS by using supercritical carbon dioxide as the mobile phase, reducing solvent consumption and analysis time. Additionally, the development of novel sensor-based technologies, including electrochemical and optical sensors, holds the potential for rapid and real-time monitoring of PFAS in the field, which would be a significant leap forward from current lab-based methods.
Emerging Methodologies in Environmental Modeling and Prediction
Predictive environmental modeling is an essential tool for understanding the potential transport and fate of contaminants like this compound. Current models, such as AERMOD and CALPUFF, are being adapted to simulate the atmospheric transport and deposition of PFAS. However, the unique physicochemical properties of short-chain PFAS, such as their high polarity and mobility, present challenges for traditional modeling approaches.
Emerging methodologies are focusing on developing more sophisticated models that can accurately capture the complex partitioning and transport behaviors of these compounds in multimedia environments. This includes the development of quantitative structure-activity relationship (QSAR) models to predict the properties and behavior of a wider range of PFAS for which experimental data is lacking. Furthermore, integrating advanced data analytics and machine learning approaches with environmental models can help to improve predictive accuracy and provide a more comprehensive understanding of the environmental risks posed by this compound.
Q & A
Q. What experimental conditions are critical for synthesizing sodium perfluorovalerate, and how do they influence reaction yields?
this compound synthesis typically involves fluorination or carboxylation of perfluorinated precursors. Key parameters include:
- Temperature control : Excess heat may lead to decarboxylation or isomerization byproducts .
- Catalyst selection : Alkali metal fluorides (e.g., KF, CsF) accelerate reaction rates due to enhanced ion-pair dissociation in dipolar aprotic solvents like diglyme .
- Solvent purity : Trace moisture can hydrolyze intermediates, reducing yields.
Methodological Insight : Use inert-atmosphere techniques (e.g., Schlenk line) and monitor reaction progress via gas chromatography (GC) or NMR to optimize conditions.
Q. How can researchers validate the purity of this compound in synthesized batches?
Analytical validation requires a combination of:
- Chromatography : Reverse-phase HPLC with ammonium perfluorovalerate as a mobile-phase additive improves separation of perfluorinated analogs .
- Spectroscopy : NMR identifies impurities like unreacted precursors or isomers.
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and detects trace contaminants.
Data Cross-Check : Compare retention times (HPLC) and spectral shifts ( NMR) against certified reference standards.
Advanced Research Questions
Q. What mechanistic insights explain the isomerization of this compound during decarboxylation?
Decarboxylation in the presence of alkali metal fluorides (e.g., KF) generates perfluorobutenes via a bimolecular -type mechanism. Key findings:
- Transition-state stabilization : Electron-withdrawing perfluoroalkyl groups stabilize the negatively charged intermediate, favoring attack at the difluoromethylene group .
- Isomer ratios : Dry decarboxylation of this compound alone produces a 1:1 ratio of cis- and trans-perfluorobutene, with no thermal equilibration observed .
Experimental Design : Use isotopic labeling (e.g., ) to trace carboxylate elimination pathways and kinetic studies to differentiate between concerted and stepwise mechanisms.
Q. How should researchers address contradictions in fluorinated byproduct data across studies?
Discrepancies often arise from:
- Reagent purity : Trace Li or Na in fluoride salts can alter reaction equilibria .
- Analytical sensitivity : Low-resolution MS or GC may fail to distinguish isomers.
Q. Resolution Strategy :
Replicate conditions : Use identical solvents, catalysts, and equipment (e.g., anhydrous diglyme, CsF).
Multi-method validation : Cross-reference GC-MS, NMR, and X-ray crystallography data.
Control experiments : Test for moisture ingress or thermal degradation artifacts.
Q. What methodologies are recommended for quantifying this compound in complex matrices (e.g., biological samples)?
Q. Critical Parameters :
- Ion suppression : Use mobile-phase additives (e.g., ammonium acetate) to mitigate matrix effects.
- Calibration curves : Span 3–5 orders of magnitude to cover environmental or physiological concentrations .
Q. How do solvent polarity and cation size influence the reactivity of this compound?
Larger cations (e.g., Cs) increase ion-pair dissociation in dipolar aprotic solvents, accelerating decarboxylation. Experimental evidence:
| Cation | Reaction Rate (hr) | Dominant Product |
|---|---|---|
| Li | 0.02 | Unreacted VI |
| Na | 0.04 | Perfluorobutene |
| Cs | 0.12 | Perfluorobutene |
Mechanistic Implication : Solvent-cation interactions drive equilibrium shifts toward reactive intermediates .
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Storage : Argon-purged containers at –20°C to minimize hydrolysis.
- Handling : Conduct reactions in anhydrous solvents (e.g., diglyme) under inert gas.
- Stability testing : Monitor via NMR for signals indicating hydrolyzed products (e.g., perfluorovaleric acid) .
Methodological Tables
Q. Table 1. Analytical Techniques for this compound
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| HPLC-MS | Quantification in matrices | 0.1% ammonium perfluorovalerate | |
| NMR | Structural elucidation | 470 MHz, CDCl | |
| GC-MS | Isomer differentiation | DB-5MS column, He carrier gas |
Q. Table 2. Decarboxylation Byproducts Under Varied Conditions
| Catalyst | Solvent | Temperature (°C) | Major Product (Yield %) |
|---|---|---|---|
| KF | Diglyme | 120 | cis-CF (48%) |
| None | Diglyme | 120 | Unreacted (95%) |
| CsF | Diglyme | 80 | trans-CF (52%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
